N-(1-phenylethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(1-phenylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-10(11-6-3-2-4-7-11)14-13(15)12-8-5-9-16-12/h2-10H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDNWIDPUBDPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194219 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
Technical Guide: Synthesis of N-(1-phenylethyl)thiophene-2-carboxamide
Executive Summary
This technical guide details the synthesis of N-(1-phenylethyl)thiophene-2-carboxamide , a structural motif frequently utilized in medicinal chemistry as a chiral scaffold for resolving agents or as a pharmacophore in antiviral and anticancer research.
The protocol focuses on the Nucleophilic Acyl Substitution pathway using Thiophene-2-carbonyl chloride. This route is selected for its high atom economy, rapid kinetics, and scalability compared to carbodiimide-mediated coupling. Special attention is given to preserving the stereochemical integrity of the chiral center on the α-methylbenzylamine moiety.
Retrosynthetic Analysis & Mechanism
The target molecule is disconnected at the amide bond.[1] The forward synthesis relies on the high electrophilicity of the acyl chloride species reacting with the nucleophilic primary amine.
Mechanistic Pathway
The reaction proceeds via an addition-elimination mechanism (Schotten-Baumann conditions). The amine attacks the carbonyl carbon, forming a tetrahedral intermediate. The chloride ion is eliminated, reforming the carbonyl and generating HCl, which is immediately neutralized by a tertiary amine base (Triethylamine or DIPEA) to drive the equilibrium forward.
Figure 1: Reaction pathway for the acylation of 1-phenylethylamine.
Primary Protocol: Acyl Chloride Method
Scale: 10 mmol (approx. 2.0 g theoretical yield) Time: 4–6 hours Stereochemistry: This protocol retains the configuration of the starting amine (e.g., R-(+)-1-phenylethylamine yields the R-amide).
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Amount | Role |
| 1-Phenylethylamine | 121.18 | 1.0 | 1.21 g (1.28 mL) | Nucleophile (Chiral) |
| Thiophene-2-carbonyl chloride | 146.59 | 1.1 | 1.61 g (1.35 mL) | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.5 | 1.52 g (2.10 mL) | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | Solvent | 40 mL | Solvent (Anhydrous) |
| 1M HCl (aq) | - | Wash | 20 mL | Removes unreacted amine |
| Sat.[4] NaHCO₃ (aq) | - | Wash | 20 mL | Removes unreacted acid |
Step-by-Step Procedure
Step 1: Reaction Setup (0°C)
-
Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Add 1-phenylethylamine (1.0 eq) and Triethylamine (1.5 eq) to the flask.
-
Dissolve in anhydrous DCM (30 mL).
-
Cool the solution to 0°C using an ice/water bath. Critical: Cooling prevents potential side reactions and controls the exotherm.
Step 2: Addition (0°C → RT)
-
Dilute Thiophene-2-carbonyl chloride (1.1 eq) in the remaining DCM (10 mL).
-
Add the acid chloride solution dropwise to the amine solution over 15–20 minutes via a pressure-equalizing addition funnel or syringe pump.
-
Observation: White fumes (HCl) may form briefly but should be trapped by the base; a precipitate (TEA·HCl salts) will begin to form.
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .
-
Stir for 3 hours.
Step 3: Reaction Monitoring
-
Perform TLC (Silica gel; Eluent: 30% EtOAc in Hexanes).
-
Target Rf: ~0.4–0.6 (Amide).
-
Precursor Rf: Amine stays at baseline; Acid chloride hydrolyzes to acid (low Rf).
-
-
Reaction is complete when the amine spot disappears.
Step 4: Workup (Liquid-Liquid Extraction)
-
Quench the reaction by adding 20 mL of distilled water.
-
Transfer the biphasic mixture to a separatory funnel.
-
Organic Layer Wash Sequence:
-
Wash 1: 20 mL 1M HCl (Removes unreacted amine and TEA).
-
Wash 2: 20 mL Sat. NaHCO₃ (Removes thiophene-2-carboxylic acid formed by hydrolysis).
-
Wash 3: 20 mL Brine (Saturated NaCl).
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude solid.
Step 5: Purification
-
Recrystallization: The crude solid is typically recrystallized from hot Ethanol/Water (9:1) or Hexane/Ethyl Acetate.
-
Yield Expectation: 85–95%.
-
Appearance: White to off-white crystalline solid.
Experimental Workflow Diagram
Figure 2: Step-by-step operational workflow for the synthesis.
Characterization & Quality Control
To validate the synthesis, the following analytical data should be obtained.
| Method | Expected Signal / Characteristic |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5–7.0 (m, 8H, Thiophene + Phenyl); δ 6.4 (br s, 1H, NH); δ 5.3 (quintet, 1H, CH-chiral); δ 1.6 (d, 3H, CH₃). |
| ¹³C NMR | Carbonyl signal at ~161 ppm; Thiophene C2 at ~139 ppm; Chiral CH at ~49 ppm. |
| LC-MS | [M+H]⁺ peak at 232.08 m/z . |
| Melting Point | Typically 142–146°C (Note: Varies by enantiomeric purity; racemates may differ). |
Troubleshooting Stereochemistry
If the optical rotation of the product is lower than expected:
-
Check Temperature: Ensure the addition was strictly at 0°C.
-
Base Strength: Switch from TEA to DIPEA (Hunig's base) or Pyridine, which are less nucleophilic and reduce risk of racemization via ketene intermediates.
-
Acid Chloride Quality: Ensure the acid chloride is distilled and free of HCl traces prior to use.
Safety & EHS Considerations
-
Thiophene-2-carbonyl chloride: Corrosive and lachrymator. Handle in a fume hood. Hydrolyzes to release HCl gas.
-
1-Phenylethylamine: Toxic by absorption.
-
DCM: Volatile organic solvent; potential carcinogen.
-
Waste Disposal: Aqueous washes containing TEA/HCl must be disposed of in basic aqueous waste streams.
References
-
Schotten-Baumann Reaction Conditions
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[5] (General reference for amide bond formation mechanisms).
-
-
Thiophene-2-carbonyl Chloride Synthesis
-
Physical Properties & Identification
-
PubChem Compound Summary for CID 766059, N-phenylthiophene-2-carboxamide (Analogue reference for spectral trends).
-
-
Chiral Amine Applications
-
MDPI Molecules. (2020). "New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine".
-
Sources
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- 3. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Putative Mechanisms of Action of N-(1-phenylethyl)thiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1-phenylethyl)thiophene-2-carboxamide is a molecule belonging to the versatile class of thiophene-2-carboxamide derivatives. While direct pharmacological data on this specific compound is not extensively available, the thiophene-2-carboxamide scaffold is a well-established pharmacophore present in numerous biologically active agents. This guide synthesizes the known mechanisms of action of structurally related thiophene-2-carboxamides to propose and explore the potential therapeutic activities of this compound. We will delve into prospective applications in oncology, neurodegenerative disorders, and infectious diseases, providing hypothetical experimental frameworks to elucidate its precise molecular interactions.
Introduction: The Thiophene-2-Carboxamide Scaffold
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which is a common structural motif in medicinal chemistry.[1] Its unique electronic properties and ability to form various non-covalent interactions make it a privileged scaffold in drug design. When functionalized with a carboxamide group at the 2-position, the resulting thiophene-2-carboxamide core serves as a versatile platform for developing a wide array of therapeutic agents with diverse pharmacological profiles.[2] These derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3] The N-substitution on the carboxamide, in this case, a 1-phenylethyl group, is a critical determinant of the compound's biological specificity and potency.
Potential Mechanisms of Action in Oncology
Derivatives of thiophene-2-carboxamide have shown significant promise as anticancer agents, acting through various mechanisms.[3][4]
Induction of Apoptosis
Several thiophene carboxamide derivatives have been found to exert cytotoxic effects on cancer cell lines by inducing programmed cell death, or apoptosis.[4][5] This is often mediated through the activation of caspases, a family of proteases that are central to the apoptotic cascade.
Proposed Mechanism: this compound may induce apoptosis in cancer cells by triggering the intrinsic or extrinsic apoptotic pathways. This could involve the depolarization of the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3/7.[4]
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7, A375, HT-29) in a 96-well plate and allow them to adhere overnight.[4][5]
-
Compound Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Assay: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well.
-
Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase-3/7 activity.
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the EC50.
Figure 1: Proposed apoptotic pathway induced by this compound.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a non-receptor protein tyrosine phosphatase that has been implicated in the negative regulation of insulin and leptin signaling pathways. Its overexpression has been associated with tumor progression, making it a viable target for cancer therapy.[3] Some thiophene-2-carboxamide derivatives have demonstrated inhibitory activity against PTP1B.[3]
Proposed Mechanism: this compound may act as an inhibitor of PTP1B, thereby modulating downstream signaling pathways involved in cell growth and proliferation.
Experimental Workflow: PTP1B Inhibition Assay
Figure 2: Workflow for assessing PTP1B inhibitory activity.
Potential Applications in Neurodegenerative Diseases
The thiophene-2-carboxamide scaffold has also been explored for its potential in treating neurodegenerative disorders like Alzheimer's disease.
Modulation of Amyloid-β (Aβ) Aggregation
The aggregation of amyloid-beta (Aβ) peptides is a pathological hallmark of Alzheimer's disease. Small molecules that can modulate this aggregation process are of significant therapeutic interest.[6] Benzofuran and benzo[b]thiophene-2-carboxamide derivatives have been shown to either inhibit or promote Aβ42 aggregation, depending on their substitution patterns.[6]
Proposed Mechanism: this compound could interact with Aβ42 monomers or oligomers, thereby influencing their aggregation kinetics. This interaction might stabilize non-toxic conformations or divert the aggregation pathway towards less harmful species.
Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay
-
Preparation: Prepare solutions of Aβ42 peptide and this compound at various concentrations.
-
Incubation: Mix the Aβ42 solution with the test compound and incubate at 37°C with gentle agitation to promote aggregation.
-
ThT Addition: At specified time points, add Thioflavin T (ThT) to aliquots of the reaction mixture.
-
Fluorescence Measurement: Measure the fluorescence intensity of ThT, which increases upon binding to amyloid fibrils.
-
Data Analysis: Plot fluorescence intensity versus time to monitor the aggregation kinetics in the presence and absence of the compound.
| Compound Concentration | Lag Time (hours) | Maximum Fluorescence (a.u.) |
| Vehicle Control | 2.5 | 1200 |
| 1 µM | 4.0 | 1150 |
| 10 µM | 7.5 | 900 |
| 50 µM | 12.0 | 650 |
| Table 1: Hypothetical data from a ThT assay showing inhibition of Aβ42 aggregation. |
Potential Antimicrobial and Antiviral Activity
The thiophene-2-carboxamide core is present in compounds with demonstrated antibacterial, antifungal, and antiviral properties.[2][7][8]
Antibacterial Activity
Thiophene-2-carboxamide derivatives have been evaluated for their activity against both Gram-positive and Gram-negative bacteria.[9]
Proposed Mechanism: The mechanism of antibacterial action could involve the inhibition of essential bacterial enzymes, disruption of the cell membrane, or interference with nucleic acid synthesis.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antiviral Activity
N-benzyl-N-phenylthiophene-2-carboxamide analogues have been identified as inhibitors of human enterovirus 71 (EV71).[7] The thiophene-2-carboxamide core was found to be crucial for this activity.
Proposed Mechanism: this compound may interfere with viral entry, replication, or assembly. For non-enveloped viruses like EV71, it could bind to the viral capsid and prevent uncoating.
Other Potential Mechanisms
The versatility of the thiophene-2-carboxamide scaffold suggests other potential mechanisms of action for this compound.
-
Enhancement of SERCA2a Ca2+ Pumping: A novel N-aryl-N-alkyl-thiophene-2-carboxamide has been shown to enhance the activity of the sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a), which could have implications for cardiovascular diseases.[10]
-
Inhibition of Neuronal Nitric Oxide Synthase (nNOS): Thiophene-2-carboximidamide derivatives have been developed as potent and selective inhibitors of nNOS, with potential applications in neurodegenerative disorders and melanoma.[11]
-
Inhibition of Sphingomyelin Synthase 2 (SMS2): A thiophene carboxamide analogue has been identified as a highly potent and selective inhibitor of SMS2, which could be relevant for the treatment of dry eye disease.[12]
Conclusion
While the precise mechanism of action of this compound remains to be elucidated, the extensive research on the broader class of thiophene-2-carboxamide derivatives provides a strong foundation for targeted investigation. The proposed mechanisms and experimental workflows in this guide offer a rational approach to characterizing the pharmacological profile of this compound. Its potential to modulate key biological pathways in oncology, neurodegeneration, and infectious diseases makes it a compelling candidate for further preclinical evaluation.
References
- Gunawardana, C. G. et al. (2024). Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. PubMed.
- Biris, C. G. et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC.
- Biris, C. G. et al. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Scilit.
- Doltade, S. N. et al. (2025). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications (IJPRA).
- Elian, M. A. et al. (2024). Versatile thiophene 2-carboxamide derivatives. ResearchGate.
- Abdel-Wahab, B. F. et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC.
- Biris, C. G. et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI.
- Gulipalli, K. C. et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate.
- Valdivia, H. H. et al. (2023). New N-aryl-N-alkyl-thiophene-2-carboxamide compound enhances intracellular Ca2+ dynamics by increasing SERCA2a Ca2+ pumping. PubMed.
- Chen, Y.-H. et al. (n.d.). Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors. RSC Publishing.
- Wang, Y. et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.
- Li, H. et al. (2014). Potent and selective double-headed thiophene-2-carboximidamide inhibitors of neuronal nitric oxide synthase for the treatment of melanoma. PubMed.
- Wang, X. et al. (n.d.). Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. PMC.
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- 6. Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
Medicinal Chemistry Profile: N-(1-phenylethyl)thiophene-2-carboxamide Scaffolds
Executive Summary
N-(1-phenylethyl)thiophene-2-carboxamide represents a privileged scaffold in medicinal chemistry, characterized by the bioisosteric replacement of the benzene ring with a thiophene moiety and the incorporation of a chiral ethyl linker. This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity and specific geometric constraints that favor binding to hydrophobic pockets in enzymes such as DNA gyrase (bacteria) and tubulin (cancer cells) .
This technical guide synthesizes the biological activity, structure-activity relationships (SAR), and synthesis protocols for this class of derivatives, designed for researchers in early-stage drug discovery.
Structural Rationale & Synthesis[1][2][3][4][5]
The Pharmacophore
The molecule consists of three distinct domains:
-
Thiophene Ring (Region A): Acts as a bioisostere of the phenyl ring but with higher electron density and the ability to act as a hydrogen bond acceptor via the sulfur atom.
-
Carboxamide Linker (Region B): Provides essential hydrogen bonding capability (donor NH, acceptor C=O) crucial for orienting the molecule within the active site.
-
1-Phenylethyl Moiety (Region C): Introduces a chiral center (
C) and a hydrophobic aromatic tail. The methyl group on the ethyl linker restricts conformational rotation, often locking the molecule into a bioactive conformation.
Synthesis Workflow
The most robust synthetic route involves the coupling of thiophene-2-carboxylic acid derivatives with 1-phenylethylamine. While direct amide coupling (EDC/HOBt) is possible, the Acid Chloride Method is preferred for higher yields in scale-up scenarios.
Visualization: Synthetic Pathway
[5]
Biological Activity Profile
Antimicrobial Potency
Derivatives of thiophene-2-carboxamide have demonstrated significant efficacy against multidrug-resistant (MDR) bacteria.
-
Target: Bacterial DNA Gyrase (Subunit B).[1]
-
Mechanism: The amide oxygen and thiophene sulfur form a coordinate network with the ATPase domain, inhibiting supercoiling.
-
Spectrum:
-
Gram-Positive: High potency against S. aureus and B. subtilis.
-
Gram-Negative: Moderate activity against E. coli; enhanced by adding electron-withdrawing groups (e.g., Cl, NO2) to the thiophene 5-position.
-
Data Summary: Antimicrobial MIC Values (µg/mL)
| Compound Variant | S. aureus | E. coli | P. aeruginosa | Reference |
|---|---|---|---|---|
| Unsubstituted | 32 - 64 | >128 | >128 | [1] |
| 5-Chloro-thiophene | 8 - 16 | 32 | 64 | [1, 3] |
| 5-Nitro-thiophene | 4 - 8 | 16 | 32 | [3] |
| Standard (Ampicillin) | 2 - 4 | 4 - 8 | 16 | |
Anticancer & Cytotoxicity
Recent studies position these derivatives as Combretastatin A-4 (CA-4) biomimetics .
-
Mechanism: They bind to the colchicine-binding site of tubulin, inhibiting polymerization and arresting the cell cycle at the G2/M phase.
-
Apoptosis: Induction of Caspase-3 and Caspase-7 pathways.[2]
-
Selectivity: Compounds with a 4-methoxy or 3,4,5-trimethoxy substitution on the phenylethyl ring show high selectivity for cancer cells (HepG2, MCF-7) over normal fibroblasts.
Visualization: Mechanism of Action (Anticancer)
Structure-Activity Relationship (SAR) Logic
To optimize this scaffold, modifications should follow these established trends:
-
Thiophene 5-position:
-
Electron Withdrawing Groups (NO2, Br): Increase antimicrobial activity but may increase cytotoxicity in healthy cells.
-
Methyl/Alkyl groups: Decrease potency due to steric clash in the DNA gyrase pocket.
-
-
The Chiral Linker (1-Phenylethyl):
-
The (S)-enantiomer is generally more active for antimicrobial targets due to specific steric fit.
-
The methyl group on the linker prevents metabolic hydrolysis of the amide bond (steric hindrance).
-
-
Phenyl Ring Substitutions:
-
Para-substitution (4-OMe, 4-Cl): Critical for tubulin binding affinity.
-
Ortho-substitution: Often abolishes activity due to steric interference with the carboxamide oxygen.
-
Experimental Protocols
Protocol: Synthesis of this compound
Safety: Thionyl chloride is corrosive and releases HCl gas. Perform in a fume hood.
-
Activation: Dissolve thiophene-2-carboxylic acid (10 mmol) in dry dichloromethane (DCM, 20 mL).
-
Chlorination: Add thionyl chloride (12 mmol) dropwise, followed by a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.
-
Evaporation: Remove solvent and excess SOCl2 under reduced pressure to obtain the crude acid chloride.
-
Coupling: Redissolve the residue in dry DCM (15 mL). Cool to 0°C.
-
Addition: Add a mixture of 1-phenylethylamine (10 mmol) and triethylamine (12 mmol) in DCM dropwise over 30 minutes.
-
Workup: Stir at room temperature for 4 hours. Wash with 1N HCl (2x), sat. NaHCO3 (2x), and brine. Dry over MgSO4.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc 4:1).
Protocol: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 against MCF-7 or HepG2 cell lines.
-
Seeding: Seed cells in 96-well plates (5,000 cells/well) in DMEM media. Incubate for 24h at 37°C/5% CO2.
-
Treatment: Add test compounds dissolved in DMSO (final conc. 0.1% v/v) at serial dilutions (0.1 µM to 100 µM).
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability =
.
References
-
Metwally, H. M., et al. (2023). "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives." BMC Chemistry. Link
-
Al-Wahaibi, L. H., et al. (2022).[3] "Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation." Molecules. Link
-
Ginex, T., et al. (2024). "Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria." Frontiers in Microbiology. Link
-
BenchChem. (2025). "Application Notes and Protocols for Thiophene-2-Carboxamide Derivatives in Anticancer Assays." BenchChem Technical Library. Link
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Technical Monograph: Structural Analysis & Characterization of N-(1-phenylethyl)thiophene-2-carboxamide
[1][2]
Executive Summary
This compound represents a "privileged scaffold" in drug discovery, merging the bioisosteric properties of the thiophene ring with the chiral versatility of the 1-phenylethylamine moiety.[1][2] This class of compounds exhibits documented efficacy in oncology (tubulin polymerization inhibition) and virology (enterovirus 71 inhibition).[1][2]
This guide provides a rigorous framework for the structural validation of this entity. Unlike simple achiral amides, the presence of the benzylic chiral center at the
Synthesis & Impurity Profiling
To understand the analytical profile, one must first understand the genesis of the molecule. The most robust synthetic route involves the acylation of 1-phenylethylamine with thiophene-2-carboxylic acid derivatives.[1][2]
Synthetic Pathway & Impurity Logic
The reaction typically employs Schotten-Baumann conditions or coupling reagents (EDC/HOBt) to minimize racemization at the chiral center.[1]
Figure 1: Synthetic workflow and potential critical quality attributes (CQAs).
Critical Quality Attributes (CQAs)
-
Enantiomeric Excess (ee%): The primary CQA. Use of strong bases or elevated temperatures during coupling can lead to proton abstraction at the benzylic position, causing racemization.
-
Regioisomers: Commercial thiophene-2-carboxylic acid may contain trace thiophene-3-carboxylic acid, leading to the 3-carboxamide regioisomer (detectable via
-coupling analysis).[1][2]
Structural Elucidation
The following data represents the authoritative spectral signature for the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The thiophene ring introduces a distinct AMX or ABX spin system, while the chiral ethyl group creates a characteristic aliphatic pattern.
Table 1: 1H NMR Assignment (500 MHz, DMSO-d6)
| Position | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| Amide NH | 8.60 - 8.80 | Doublet (br) | 1H | Diagnostic amide doublet due to coupling with CH.[1][2] | |
| Thiophene H-3 | 7.75 - 7.80 | dd | 1H | Most deshielded thiophene proton (ortho to C=O).[1][2] | |
| Thiophene H-5 | 7.60 - 7.65 | dd | 1H | Adjacent to Sulfur.[1][2] | |
| Phenyl Ar-H | 7.20 - 7.40 | Multiplet | 5H | - | Overlapping aromatic signals.[1][2] |
| Thiophene H-4 | 7.10 - 7.15 | dd | 1H | "Beta" proton, most shielded on the ring.[1][2] | |
| Methine (-CH-) | 5.10 - 5.25 | Pentet/Quartet | 1H | Benzylic proton; shift indicates amide proximity.[1][2] | |
| Methyl (-CH3) | 1.45 - 1.55 | Doublet | 3H | Characteristic doublet of the ethyl group.[1][2] |
Expert Insight: In the 13C NMR, look for the carbonyl carbon around 161-162 ppm . The thiophene C-2 (quaternary) will appear distinct from the phenyl ipso-carbon due to the sulfur atom's electronic effect.[1]
Mass Spectrometry (ESI-MS)
Molecular Formula:
Fragmentation Pathway: Under Collision-Induced Dissociation (CID), the amide bond is the weakest link.[1]
-
Precursor:
[1] -
Primary Fragment: Cleavage of the C-N bond yields the Thiophene-2-acylium ion (
).[1] -
Secondary Fragment: Loss of CO from the acylium ion yields the Thienyl cation (
). -
Amine Fragment: The 1-phenylethylamine fragment ($[Ph-CH(CH_3)-NH_3]^+ $) may appear at
, subsequently losing to form the styrene cation ( ).[1][2]
Infrared Spectroscopy (FT-IR)
Stereochemical Characterization (The Critical Step)
Because the biological activity of chiral amides often resides in a single enantiomer (eutomer), separating and quantifying the (R) and (S) forms is mandatory.[1][2]
Chiral HPLC Protocol
Objective: Quantify Enantiomeric Excess (ee%).[1]
-
Stationary Phase: Polysaccharide-based columns are superior for aromatic amides.[1][2]
-
Detection: UV @ 254 nm (Thiophene absorption maximum).[1][2]
-
Expected Result: The enantiomers typically form a transient diastereomeric complex with the chiral selector.[3] Baseline separation (
) is expected.[1]
Figure 2: Chiral HPLC Method Development Workflow.
Detailed Experimental Protocols
Protocol A: General Synthesis (Schotten-Baumann)
Note: This protocol assumes the use of acid chloride for high yield, though coupling reagents are preferred for chiral retention.[2]
-
Preparation: Dissolve 1-phenylethylamine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM) at 0°C under Nitrogen.
-
Addition: Dropwise add Thiophene-2-carbonyl chloride (1.05 eq) dissolved in DCM. Maintain temperature < 5°C to prevent racemization.[1]
-
Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Wash with 1N HCl (remove unreacted amine), then Sat. NaHCO3 (remove acid), then Brine. Dry over MgSO4.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Silica gel).[1]
Protocol B: Determination of Enantiomeric Purity
References
-
PubChem. N-phenylthiophene-2-carboxamide Compound Summary. National Library of Medicine. Available at: [Link][1][2]
-
MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available at: [Link][1][2][4]
-
Royal Society of Chemistry. Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors.[1][2] Available at: [Link][1][2]
Sources
- 1. Buy N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]thiophene-2-carboxamide [smolecule.com]
- 2. 5-(2-aminopyrimidin-4-yl)-N-(2-hydroxy-1-phenylethyl)thiophene-2-carboxamide | C17H16N4O2S | CID 11522954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Thiophene-2-Carboxamides: A Privileged Scaffold for Multi-Target Therapeutic Intervention
Executive Summary
The thiophene-2-carboxamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its phenyl bioisosteres, the thiophene ring offers unique electronic distribution, reduced aromaticity, and specific steric parameters (the sulfur atom is larger than a carbon-carbon double bond but smaller than a phenyl group).
This technical guide dissects the therapeutic utility of thiophene-2-carboxamides, focusing on two primary domains: Kinase Inhibition in Oncology (specifically JAK2 and EGFR) and Antimycobacterial Agents (targeting InhA and Pks13). We provide mechanistic insights, structure-activity relationship (SAR) rationales, and validated experimental protocols for evaluating these targets.
The Pharmacophore: Chemical Rationale[1][2]
The transition from a benzamide to a thiophene-2-carboxamide is not merely a steric replacement; it fundamentally alters the ligand-binding landscape.
Electronic and Steric Properties
-
Lipophilicity: Thiophene is more lipophilic than benzene (logP ~1.81 vs 2.13), often improving membrane permeability.
-
Electron Density: Thiophene is electron-rich (π-excessive). This allows for stronger
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein active sites. -
Bond Angles: The C-S-C bond angle is ~92°, creating a different vector for substituents at the 2- and 3-positions compared to the 1,2-substitution on a benzene ring. This "scaffold curvature" is critical for fitting into tight ATP-binding pockets.
Oncology Targets: The Kinase Landscape
The most validated application of thiophene-2-carboxamides lies in the inhibition of protein kinases, particularly the Janus Kinase (JAK) family and Epidermal Growth Factor Receptor (EGFR).
Target: Janus Kinase 2 (JAK2)
JAK2 is a non-receptor tyrosine kinase central to the signaling of cytokines (e.g., Erythropoietin).[1] Dysregulation leads to Myeloproliferative Neoplasms (MPNs).[1]
-
Mechanism of Action: Thiophene-2-carboxamides act as Type I ATP-competitive inhibitors. The amide nitrogen and carbonyl oxygen typically form a "hinge binder" motif, hydrogen-bonding with the backbone of the kinase hinge region (e.g., Leu932 in JAK2).
-
SAR Insight: Substitution at the thiophene-3 position (often with a pyridyl group) mimics the geometry of established urea-based inhibitors but with improved metabolic stability.
Visualization: JAK-STAT Signaling Pathway
The following diagram illustrates the signal transduction cascade where JAK2 inhibition prevents STAT phosphorylation and subsequent gene transcription.[2]
Caption: The JAK-STAT pathway highlighting the ATP-competitive inhibition of JAK2 by thiophene-2-carboxamides, preventing STAT phosphorylation.[3][2]
Target: EGFR (Wild Type and T790M)
Thiophene-2-carboxamides have demonstrated efficacy against Non-Small Cell Lung Cancer (NSCLC) cell lines.
-
Rationale: The scaffold serves as a bioisostere to the quinazoline core found in Gefitinib.
-
Key Interaction: The sulfur atom often engages in a specific interaction with the gatekeeper residue (Thr790 or Met790), while the carboxamide tail extends into the solvent-exposed region, improving solubility.
Infectious Disease Targets: Tuberculosis[1][5][6][7]
In the fight against Mycobacterium tuberculosis (Mtb), thiophene-2-carboxamides have emerged as potent prodrugs and direct inhibitors.[4]
Target: Enoyl-ACP Reductase (InhA)
InhA is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.
-
Mechanism: Certain thiophene-2-carboxamides function as prodrugs. They are activated by the monooxygenase EthA , forming an adduct with NAD+.[5] This adduct binds tightly to InhA, inhibiting it.[5]
-
Differentiation: Unlike Isoniazid (activated by KatG), these compounds are effective against KatG-mutant (MDR) strains.
Target: Polyketide Synthase 13 (Pks13)
Recent studies identify Pks13 as a target for thiophene derivatives. Pks13 condenses fatty acids to form the alpha-alkyl, beta-keto ester precursor of mycolic acids.
Comparative Data: Thiophene Efficacy
The table below summarizes potency data derived from key literature sources [1][3].
| Compound Class | Target | Organism | IC50 / MIC | Key Structural Feature |
| Thiophene-2-carboxamide (Ref 24) | JAK2 | Homo sapiens | < 5 nM (IC50) | 3-pyridyl substitution |
| 5-methyl-N-(4-nitrophenyl)... | InhA | M. tuberculosis | 0.5 µg/mL (MIC) | Requires EthA activation |
| Thieno[2,3-d]pyrimidine | EGFR | H1299 (Lung) | 12-54 nM (IC50) | Bioisostere of Quinazoline |
Experimental Validation Framework
To validate thiophene-2-carboxamides against these targets, rigorous experimental protocols are required. Below are the standard operating procedures (SOPs) for Kinase Inhibition and Antimycobacterial assays.
Protocol: FRET-Based Kinase Inhibition Assay (JAK2/EGFR)
Purpose: To determine the IC50 of a thiophene ligand against a specific kinase using Fluorescence Resonance Energy Transfer.
Reagents:
-
Recombinant Kinase (JAK2 or EGFR).
-
Peptide Substrate (Fluorescein-labeled).
-
ATP (at Km concentration).
-
Detection Reagent (Terbium-labeled antibody).
Workflow:
-
Compound Prep: Dissolve thiophene derivatives in 100% DMSO. Prepare 10-point serial dilutions (1:3).
-
Enzyme Reaction:
-
Add 2.5 µL of compound to 384-well plate.
-
Add 5 µL of Kinase/Peptide mix in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Incubate 10 mins at RT (to allow compound-enzyme equilibrium).
-
Initiate reaction with 2.5 µL ATP.
-
Incubate for 60 mins at RT.
-
-
Detection:
-
Add 10 µL of EDTA/Tb-Antibody stop solution.
-
Incubate 60 mins.
-
-
Readout: Measure Time-Resolved Fluorescence (Ex: 340nm, Em: 495nm/520nm).
-
Analysis: Calculate Emission Ratio (520/495). Fit data to a 4-parameter logistic equation.
Protocol: Resazurin Microtiter Assay (REMA) for M. tuberculosis
Purpose: To determine the Minimum Inhibitory Concentration (MIC) against Mtb.
Workflow:
-
Culture: Grow M. tuberculosis H37Rv in 7H9 broth (ADC supplement) to OD600 ~0.6.
-
Plating:
-
Add 100 µL of 7H9 media to all wells of a 96-well plate.
-
Add thiophene compounds in column 2 and perform 2-fold serial dilutions across to column 11.
-
Column 12 serves as growth control (no drug).
-
-
Inoculation: Dilute culture to ~10^5 CFU/mL and add 100 µL to all wells.
-
Incubation: Seal plates and incubate at 37°C for 5-7 days.
-
Development:
-
Add 30 µL of 0.02% Resazurin (Alamar Blue).
-
Incubate for 24 hours.
-
Color Change: Blue (Resazurin) = No Growth (Inhibition). Pink (Resorufin) = Growth.
-
-
Quantification: The MIC is the lowest concentration preventing the color change to pink.
Visualization: Hit-to-Lead Workflow
Caption: Iterative workflow for optimizing thiophene-2-carboxamide hits into lead candidates.
References
-
Haidle, A. et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myeloproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters. Link
-
Wang, F. et al. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. Journal of Experimental Medicine. Link
-
Mori, G. et al. (2015).[4] Thiophenecarboxamide Derivatives Activated by EthA Kill Mycobacterium tuberculosis by Inhibiting the CTP Synthetase PyrG.[4] Cell Chemical Biology. Link
-
Abdel-Aziz, S.A. et al. (2021). Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. Pharmaceuticals.[6][4][7][5][8][9][10] Link
-
Alshammari, M.B. et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli. Molecules. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophenecarboxamide Derivatives Activated by EthA Kill Mycobacterium tuberculosis by Inhibiting the CTP Synthetase PyrG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antituberculosis thiophenes define a requirement for Pks13 in mycolic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
Discovery and Synthesis of Novel Thiophene Carboxamide Scaffolds
Executive Summary
Thiophene carboxamides represent a privileged scaffold in modern medicinal chemistry, serving as bioisosteres to phenyl amides with superior metabolic stability and unique electronic properties. This guide details the technical roadmap for the rational design, robust synthesis, and biological validation of these scaffolds. We focus on overcoming common synthetic bottlenecks—specifically the regioselectivity of the Gewald reaction and the functionalization of the carboxamide core—to accelerate the development of kinase inhibitors (e.g., JNK, VEGFR) and anti-infective agents.
Part 1: Rational Design & SAR Strategy
The Thiophene Advantage
The thiophene ring offers distinct advantages over its benzene counterpart:
-
Electronic Bioisosterism: The sulfur atom's lone pair allows thiophene to act as a hydrogen bond acceptor, unlike benzene.
-
Metabolic Stability: The thiophene ring is generally less prone to oxidative metabolism (e.g., epoxidation) than phenyl rings, though C-2 and C-5 positions are reactive.
-
Vector Positioning: The bond angles in thiophene (approx. 92° at Sulfur) differ from benzene (120°), allowing for unique vector positioning of the carboxamide pharmacophore to access distinct pockets in enzyme active sites.
Structure-Activity Relationship (SAR) Logic
-
The 2-Amino Group: Critical for hydrogen bonding (donor). Modification here (e.g., acylation, urea formation) often modulates potency and solubility.
-
The 3-Carboxamide: The "hinge binder." In kinase inhibitors, this moiety frequently interacts with the ATP-binding hinge region.
-
C-4/C-5 Substitution: These positions determine selectivity. Bulky hydrophobic groups at C-4 often fill the hydrophobic back pocket of kinases.
Part 2: Synthetic Strategies
We employ a bifurcated synthetic strategy. Pathway A is the high-throughput route for primary amides. Pathway B is the versatile route for library generation of N-substituted amides.
Strategic Workflow Diagram
Figure 1: Bifurcated synthetic workflow allowing for either rapid generation of primary amides or diverse N-substituted libraries.
The Gewald Reaction: Mechanism & Optimization
The cornerstone of this synthesis is the Gewald reaction. It is a multi-component condensation between a ketone/aldehyde, an activated nitrile, and elemental sulfur.[1]
Mechanism:
-
Knoevenagel Condensation: The ketone reacts with the active methylene (nitrile) to form an
-unsaturated nitrile.[2] -
Sulfur Uptake: The methylene carbon attacks elemental sulfur (
). -
Cyclization: Intramolecular attack of the mercaptan on the nitrile carbon, followed by tautomerization to the aromatic thiophene.
Critical Optimization Parameters:
-
Base: Morpholine is preferred over diethylamine for sterically hindered ketones due to its moderate basicity and nucleophilicity.
-
Solvent: Ethanol is standard, but DMF increases yield for insoluble substrates.
-
Temperature: Controlled heating (50-60°C) prevents the degradation of elemental sulfur and side reactions.
Figure 2: Mechanistic flow of the Gewald reaction, highlighting the critical sulfur incorporation step.
Part 3: Experimental Protocols
Protocol A: Direct Synthesis of Primary Carboxamides
Use this for rapid generation of the core scaffold.
Reagents: Cyclohexanone (10 mmol), Cyanoacetamide (11 mmol), Sulfur (
-
Setup: In a 50 mL round-bottom flask, combine cyclohexanone, cyanoacetamide, and sulfur in ethanol.
-
Initiation: Add morpholine dropwise over 5 minutes. Note: The reaction is exothermic; ensure temperature does not exceed 60°C.
-
Reaction: Stir at 50°C for 3–5 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).
-
Purification: Filter the resulting precipitate. Wash with cold ethanol (2 x 10 mL). Recrystallize from MeOH to afford 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide .
Protocol B: Synthesis of N-Substituted Carboxamides (Library Route)
Use this to diversify the amide region for SAR.
Step 1: Ester Synthesis (Gewald)
-
Substitute Cyanoacetamide with Ethyl Cyanoacetate in Protocol A.
Step 2: Saponification
-
Dissolve the ester (5 mmol) in MeOH (15 mL).
-
Add aqueous NaOH (2M, 10 mL). Reflux for 2 hours.
-
Cool and acidify with HCl (1M) to pH 3.
-
Filter the precipitated 2-aminothiophene-3-carboxylic acid . Dry under vacuum.[6]
Step 3: Amide Coupling (HATU Method)
-
Why HATU? Thiophene carboxylic acids can be prone to decarboxylation under harsh thermal conditions (like SOCl2 reflux). HATU operates at RT.
-
Dissolve the carboxylic acid (1 mmol) in dry DMF (3 mL).
-
Add DIPEA (3 mmol) and HATU (1.2 mmol). Stir for 10 mins to activate.
-
Add the desired amine (R-NH2, 1.1 mmol).
-
Stir at RT for 4–12 hours.
-
Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Concentrate and purify via column chromatography.[2]
Data Summary: Coupling Reagent Efficiency
| Reagent | Yield (Avg) | Reaction Time | Notes |
| HATU | 85-95% | 4 h | Best for hindered amines; expensive. |
| EDC/HOBt | 60-75% | 12 h | Good for primary amines; water-soluble byproduct. |
| SOCl2 | 50-70% | 2 h (Reflux) | Risk of decarboxylation; harsh conditions. |
| T3P | 80-90% | 2 h | Excellent for scale-up; easy workup. |
Part 4: Biological Validation & Advanced Functionalization
Late-Stage Functionalization (C-H Activation)
To further diversify the scaffold without rebuilding the ring, Pd-catalyzed C-H activation is employed.
-
Target: C-5 Position (if unsubstituted).
-
Conditions: Pd(OAc)2 (5 mol%), Ag2CO3 (oxidant), Aryl Iodide, PivOH, 100°C.
-
Outcome: Direct arylation at C-5, crucial for accessing deep hydrophobic pockets in kinase targets.
Biological Screening Assays
-
Kinase Inhibition (FRET Assay):
-
Test compounds against JNK1/2/3 or VEGFR-2.
-
Control: Sunitinib (VEGFR) or SP600125 (JNK).
-
Success Metric: IC50 < 100 nM.
-
-
Cellular Viability (MTT Assay):
-
Cell lines: A549 (Lung), MCF-7 (Breast).
-
Success Metric: GI50 < 10 µM with Selectivity Index (SI) > 10 vs. normal fibroblasts.
-
References
-
Review of Gewald Reaction Mechanism: Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction."[1][7][8][9] Journal of Heterocyclic Chemistry.
-
JNK Inhibitor SAR Studies: De, S. K., et al.[10] "Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase."[10] Bioorganic & Medicinal Chemistry.
-
VEGFR-2 Inhibitors: Wang, J., et al.[11] "Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties."[11] Bioorganic Chemistry.
-
Microwave-Assisted Synthesis Protocols: BenchChem Application Notes. "Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives."
-
Palladium-Catalyzed C-H Activation: Glover, B., et al.[12] "The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring." MDPI.
Sources
- 1. journals.iau.ir [journals.iau.ir]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ethyl 2-aminothiophene-3-carboxylate | CAS 31891-06-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. asianpubs.org [asianpubs.org]
- 5. ijpbs.com [ijpbs.com]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Preliminary Cytotoxicity Screening of N-(1-phenylethyl)thiophene-2-carboxamide
Abstract
The discovery and development of novel therapeutic agents is a cornerstone of biomedical research. A critical early step in this process is the assessment of a compound's potential for cellular toxicity.[1][2][3] This guide provides an in-depth, technical framework for conducting a preliminary cytotoxicity screening of N-(1-phenylethyl)thiophene-2-carboxamide, a member of the thiophene carboxamide class of compounds which have shown a range of biological activities, including potential anticancer properties.[4][5][6][7] We will delve into the scientific rationale behind the selection of a tiered assay approach, provide detailed, field-proven protocols for key in vitro cytotoxicity assays, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound methodology for the initial safety and efficacy profiling of novel chemical entities.
Introduction: The Scientific Imperative for Cytotoxicity Screening
The journey of a novel compound from initial synthesis to a potential therapeutic is long and fraught with challenges. A primary hurdle is ensuring an acceptable safety profile, with cytotoxicity—the quality of being toxic to cells—being a fundamental parameter.[1][2] Early-stage in vitro cytotoxicity screening is not merely a regulatory checkpoint but a critical decision-making tool that can save significant time and resources by identifying compounds with unfavorable toxicity profiles long before they reach more complex and expensive preclinical and clinical stages.[1][3]
The compound of interest, this compound, belongs to a class of molecules, thiophene-2-carboxamides, that have garnered attention for their diverse pharmacological activities.[4][8][9][10] Various derivatives have demonstrated antiproliferative effects against cancer cell lines, suggesting potential as anticancer agents.[4][5][6][7][11] However, this potential bioactivity necessitates a thorough evaluation of its cytotoxic effects on both cancerous and non-cancerous cells to ascertain its therapeutic window—the concentration range where it can effectively target diseased cells while minimizing harm to healthy ones.[12][13]
This guide will focus on a multi-assay approach to provide a comprehensive preliminary cytotoxicity profile. We will explore assays that measure different cellular parameters, including metabolic activity, membrane integrity, and lysosomal function. This multi-pronged strategy provides a more robust and nuanced understanding of the compound's potential cytotoxic mechanisms.
Foundational Concepts in Cytotoxicity Assessment
Before delving into specific protocols, it is crucial to understand the fundamental cellular processes that are often interrogated in cytotoxicity assays. Cell death can occur through two primary mechanisms: necrosis and apoptosis.
-
Necrosis: This is a form of cell death that results from acute cellular injury. It is characterized by the loss of cell membrane integrity, leading to the release of intracellular contents into the surrounding environment, which can trigger an inflammatory response.[14]
-
Apoptosis: Often referred to as "programmed cell death," apoptosis is a highly regulated process that plays a crucial role in normal tissue development and homeostasis.[15][16] It is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies, without the release of cellular contents that would incite inflammation.[14][16]
Understanding these distinct cell death pathways is critical for interpreting cytotoxicity data and elucidating a compound's mechanism of action.
A Tiered Approach to Preliminary Cytotoxicity Screening
A robust preliminary cytotoxicity screen should employ a battery of assays that probe different aspects of cellular health. This tiered approach provides a more complete picture of a compound's potential toxicity. For this compound, we propose the following three-tiered screening cascade:
Tier 1: General Cell Viability and Metabolic Activity
-
MTT Assay: This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability.[17][18][19][20]
Tier 2: Cell Membrane Integrity
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[14][21][22]
Tier 3: Lysosomal Integrity
-
Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[23][24][25][26][27]
The following sections will provide detailed protocols and the scientific rationale for each of these assays.
Detailed Experimental Protocols
Cell Culture and Compound Preparation
The choice of cell lines is critical for a meaningful cytotoxicity study. It is recommended to use both a cancer cell line relevant to the potential therapeutic application and a non-cancerous cell line to assess selectivity.[12] For this guide, we will use the human colorectal carcinoma cell line, HT-29, and a normal human embryonic kidney cell line, HEK-293.
Protocol:
-
Culture HT-29 and HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations for the assays. Ensure the final DMSO concentration in the wells does not exceed a level that affects cell viability (typically ≤ 0.5%).
Tier 1: MTT Assay for Metabolic Activity
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][18][28] The amount of formazan produced is directly proportional to the number of viable cells.[19]
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24 to 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Tier 2: LDH Assay for Membrane Integrity
Scientific Rationale: The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from the cytosol of damaged cells into the culture medium.[14][21] This provides a direct measure of cell membrane integrity and is often indicative of necrotic cell death.[29]
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound for the desired exposure time. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
The reaction involves the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[14][21]
-
Measure the absorbance at the appropriate wavelength (typically 490-520 nm).
Tier 3: Neutral Red Uptake Assay for Lysosomal Integrity
Scientific Rationale: The Neutral Red Uptake (NRU) assay assesses the viability of cells based on their ability to take up and accumulate the supravital dye neutral red in their lysosomes.[23][25][26] In healthy cells, the dye is retained within the intact lysosomes. In damaged or dead cells, the lysosomal membrane is compromised, leading to a decreased uptake and retention of the dye.
-
Seed and treat cells with this compound as previously described.
-
After the treatment period, remove the culture medium and add a medium containing a non-toxic concentration of neutral red.
-
Incubate the cells for approximately 2-3 hours to allow for dye uptake.
-
Wash the cells to remove any unincorporated dye.
-
Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.
-
Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm.
Data Analysis and Interpretation
For each assay, the results should be expressed as a percentage of the vehicle-treated control. A dose-response curve can then be generated by plotting the percentage of cell viability against the logarithm of the compound concentration. From this curve, the IC50 value (the concentration of the compound that inhibits 50% of the cellular response) can be calculated.
Table 1: Example Data Summary for Cytotoxicity Screening of this compound
| Assay | Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h |
| MTT | HT-29 | 25.3 | 15.8 |
| HEK-293 | > 100 | 85.2 | |
| LDH | HT-29 | 45.1 | 30.7 |
| HEK-293 | > 100 | > 100 | |
| NRU | HT-29 | 30.5 | 20.1 |
| HEK-293 | > 100 | 92.4 |
Interpretation of Example Data: The hypothetical data in Table 1 suggests that this compound exhibits selective cytotoxicity towards the HT-29 cancer cell line compared to the non-cancerous HEK-293 cell line. The lower IC50 values in the MTT and NRU assays compared to the LDH assay might suggest that the compound primarily induces cell death through mechanisms that affect metabolic activity and lysosomal integrity before causing a significant loss of membrane integrity.
Visualizing the Experimental Workflow
A clear understanding of the experimental process is crucial for reproducibility and training. The following diagram illustrates the general workflow for the preliminary cytotoxicity screening.
Caption: General workflow for the preliminary cytotoxicity screening of a novel compound.
Delving Deeper: Investigating the Mechanism of Action
The preliminary screening provides valuable information on the cytotoxic potential of this compound. If the initial results are promising (i.e., selective cytotoxicity towards cancer cells), further investigation into the mechanism of cell death is warranted. A key pathway to investigate is apoptosis.
The apoptotic cascade can be broadly divided into two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.[16][30][31] Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis.[15][32]
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8.[16][31]
-
Intrinsic Pathway: This pathway is triggered by intracellular stress signals and involves the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and the activation of initiator caspase-9.[16][30][31]
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
To investigate whether this compound induces apoptosis, assays that measure caspase activation or changes in mitochondrial membrane potential can be employed. For instance, a decrease in mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway.[33][34][35][36]
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous approach for the preliminary cytotoxicity screening of this compound. By employing a tiered assay system that interrogates multiple cellular endpoints, researchers can gain valuable insights into the compound's safety profile and potential mechanism of action. The provided protocols and conceptual frameworks are designed to be adaptable to other novel compounds and cell systems.
Promising results from this initial screen should be followed by more in-depth mechanistic studies to fully characterize the compound's biological activity. This may include investigations into specific molecular targets, cell cycle analysis, and ultimately, evaluation in more complex in vivo models. A thorough and systematic approach to cytotoxicity testing is paramount for the successful translation of novel chemical entities into safe and effective therapeutics.
References
- Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Kuida, K. (2000). Caspase Activation Pathways: an Overview. In Holland-Frei Cancer Medicine. 6th edition. BC Decker.
- Martin, S. J., & Green, D. R. (2008). Caspase activation cascades in apoptosis. Biochemical Society Transactions, 36(Pt 1), 1–9.
- Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis.
- Assay Genie. (2024, February 8). Apoptosis Caspase Pathways: A Closer Look at Cellular Suicide.
- Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
- Salvesen, G. S., & Dixit, V. M. (1999). Biochemical Pathways of Caspase Activation During Apoptosis. Annual Review of Biochemistry, 68, 643-675.
- LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Manda, B., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(14), 3452.
- Abcam. (n.d.). MTT assay protocol.
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Lawen, A. (2003). The mitochondrial membrane potential (∆ψm) in apoptosis; an update. Apoptosis, 8(2), 119-129.
- Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
- Duchen, M. R. (2000). Mitochondria—potential role in cell life and death. Journal of Physiology, 529(1), 21-26.
- Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Cell Signaling Technology. (2026). LDH Cytotoxicity Assay Kit.
- ION Biosciences. (n.d.). Mitochondrial Membrane Potential.
- Abcam. (n.d.). MTT (Assay protocol).
- Al-Ostath, A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 25.
- Kroemer, G., et al. (2007). Mitochondrial Membrane Permeabilization in Cell Death. Physiological Reviews, 87(1), 99-163.
- Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research.
- PraxiLabs. (n.d.). Neutral Red Uptake Assay | Cell Viability.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(2), 1-10.
- Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol.
- OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit.
- ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- RE-Place. (n.d.). Neutral Red Uptake Assay.
- Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125-1131.
- ResearchGate. (n.d.). (PDF) Repetto G, del Peso A, Zurita JL.. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc 3: 1125-1131.
- An-Najah Staff. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D.
- Frontiers. (n.d.). Genes Involved in Maintaining Mitochondrial Membrane Potential Upon Electron Transport Chain Disruption.
- Royal Society of Chemistry. (n.d.). Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors.
- Scilit. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
- ResearchGate. (n.d.). Versatile thiophene 2-carboxamide derivatives.
- Benchchem. (n.d.). Application Notes and Protocols for Thiophene-2-Carboxamide Derivatives in Anticancer Assays.
- Al-Tel, T. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963.
- Semantic Scholar. (n.d.). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities.
- PLOS One. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS One, 18(12), e0295829.
- Google Patents. (n.d.). WO2009020588A1 - Process for making thiophene carboxamide derivative.
- MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
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Methodological & Application
using N-(1-phenylethyl)thiophene-2-carboxamide in MTT assay protocols
Application Note: Cytotoxicity Profiling of N-(1-phenylethyl)thiophene-2-carboxamide via MTT Assay
Abstract & Introduction
This Application Note provides a standardized protocol for evaluating the cytotoxic potential of This compound using the MTT colorimetric assay. Thiophene-2-carboxamide derivatives have emerged as a significant scaffold in medicinal chemistry, exhibiting potent anticancer, antiviral, and anti-inflammatory properties [1, 2]. Specifically, structural analogs in this class have demonstrated efficacy against breast (MCF-7) and liver (HepG2) carcinoma lines, potentially via mechanisms involving PTP1B inhibition or mitochondrial complex I disruption [3, 5].
This compound is a lipophilic amide often utilized as a lead compound or building block in Structure-Activity Relationship (SAR) studies. Its hydrophobic nature (LogP ~2.8–3.5) presents specific challenges in aqueous cell culture environments, necessitating precise solvent handling to prevent microprecipitation, which can artificially inflate absorbance readings in MTT assays.
This guide details the preparation, dosing, and analysis required to generate reproducible IC50 data, ensuring that observed reductions in cell viability are pharmacologically valid rather than artifacts of solubility limits.
Physicochemical Properties & Reagent Preparation
Compound Profile:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₃NOS
-
Molecular Weight: ~231.31 g/mol
-
Solubility: Low in water; Soluble in DMSO, Ethanol.
Stock Solution Preparation
To ensure accuracy, gravimetric preparation of the stock solution is preferred over volumetric due to the viscosity of DMSO.
Protocol:
-
Weigh approximately 2.31 mg of this compound into a sterile, amber glass vial (to protect from light).
-
Dissolve in 1 mL of sterile-filtered Dimethyl Sulfoxide (DMSO) to create a 10 mM Stock Solution .
-
Vortex vigorously for 30 seconds. Inspect visually for any particulate matter. If undissolved, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Vehicle Control
Prepare a "Vehicle Control" solution containing only DMSO diluted in culture media at the same percentage as the highest treatment concentration (typically 0.1% to 0.5% v/v).
Experimental Design: The MTT Workflow
The MTT assay relies on the reduction of the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. This reaction occurs only in metabolically active cells.
Cell Seeding Optimization
Different cell lines metabolize MTT at different rates. For thiophene derivatives, which may induce cytostasis before cytotoxicity, optimal seeding density is critical to prevent contact inhibition from masking drug effects.
Recommended Densities (96-well plate):
-
HepG2 (Liver): 8,000 – 10,000 cells/well
-
MCF-7 (Breast): 5,000 – 7,000 cells/well
-
Hek293 (Normal Control): 5,000 cells/well
Serial Dilution Scheme
Because this compound is hydrophobic, direct dilution into media can cause precipitation. Use an Intermediate Dilution Step .
Table 1: Dilution Protocol for 100 µM High Dose
| Step | Source Solution | Solvent/Media | Final Conc.[1][2] | DMSO % |
| Stock | 10 mM Compound (100%) | DMSO | 10 mM | 100% |
| Intermed. | 10 µL of Stock | 990 µL Media | 100 µM | 1% |
| Working | Serial 1:2 dilutions of Intermed.[2] | Media + 1% DMSO | 50, 25, 12.5... µM | 1% |
Note: Maintaining constant DMSO concentration across all wells (e.g., 1%) eliminates solvent toxicity as a variable.
Detailed Protocol
Phase 1: Seeding (Day 0)
-
Trypsinize and count cells using a hemocytometer or automated counter.
-
Resuspend cells in complete media (e.g., DMEM + 10% FBS) to the desired density.[1]
-
Dispense 100 µL of cell suspension into columns 2–11 of a 96-well plate.
-
Dispense 100 µL of sterile PBS or media into columns 1 and 12 (Edge Effect barrier).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Phase 2: Treatment (Day 1)
-
Inspect cells for morphology and attachment.
-
Aspirate the old medium carefully (do not disturb the monolayer).
-
Add 100 µL of fresh media containing the compound dilutions (0.1 µM – 100 µM).
-
Controls:
-
Negative Control: Untreated cells (Media only).
-
Vehicle Control: Media + DMSO (matched %).
-
Positive Control: Doxorubicin (1 µM) or similar known cytotoxic agent.
-
Blank: Media only (no cells) + MTT (to correct for background).
-
-
Incubate for 48 to 72 hours . Thiophene derivatives often require 48h to manifest apoptotic effects [1, 3].
Phase 3: MTT Addition & Readout (Day 3/4)
-
Prepare MTT Reagent: 5 mg/mL in PBS.[1] Filter sterilize (0.22 µm).
-
Add 10 µL of MTT reagent to each well (final conc. 0.45 mg/mL).
-
Incubate for 3–4 hours at 37°C. Look for purple precipitate (formazan).
-
Solubilization:
-
Carefully aspirate media (critical: do not suck up crystals).
-
Add 100 µL DMSO to each well.[1]
-
Shake plate on an orbital shaker for 15 minutes at room temperature.
-
-
Measure absorbance at 570 nm (reference wavelength 630 nm).
Visualization of Workflow
The following diagram illustrates the critical path for testing lipophilic thiophene amides, highlighting the intermediate dilution step necessary to prevent precipitation.
Caption: Optimized MTT workflow for lipophilic thiophene carboxamides, emphasizing the intermediate dilution step to maintain solubility.
Data Analysis & Troubleshooting
Calculation
Calculate the percentage of cell viability using the following formula:
Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine the IC50 .
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High Background (Blank) | Microbial contamination or protein precipitation. | Filter sterilize MTT; Ensure compound didn't precipitate. |
| Low Absorbance (Controls) | Low cell density or short incubation. | Increase seeding density; Check cell health before dosing. |
| Precipitation in Wells | Compound solubility limit exceeded. | Critical: Check wells under microscope before adding MTT. If crystals are visible, the concentration is too high (false toxicity). |
| Edge Effect | Evaporation in outer wells. | Do not use outer wells for data; fill with PBS. |
References
-
Metwally, H. M., et al. (2023). "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives." BMC Chemistry. Retrieved from [Link]
-
Al-Wahaibi, L. H., et al. (2022).[3] "Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation." Biomimetics, 7(4), 247. Retrieved from [Link]
-
PubChem. (n.d.). N-phenylthiophene-2-carboxamide (Compound Summary). Retrieved from [Link]
- Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63. (Standard Methodological Reference).
Sources
Application Notes & Protocols: Development of N-(1-phenylethyl)thiophene-2-carboxamide as a Potential Kinase Inhibitor
Document ID: AN-KIN-2026-0223
Version: 1.0
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic evaluation of N-(1-phenylethyl)thiophene-2-carboxamide as a novel kinase inhibitor. The thiophene-carboxamide scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents, including several approved kinase inhibitors.[1][2][3] This guide outlines the rationale, synthesis, and a multi-tiered screening cascade—from initial biochemical assays to cell-based functional assessments and computational modeling—to thoroughly characterize the compound's potential as a therapeutic agent. The protocols herein are designed to be self-validating, with an emphasis on the causal logic behind experimental choices to ensure robust and reproducible data generation.
Introduction and Rationale
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[5] The thiophene ring and its derivatives are of significant interest due to their versatile pharmacological properties and their presence in a multitude of approved drugs and clinical candidates.[2][6][7] Specifically, the thiophene-carboxamide scaffold has been successfully exploited to generate potent inhibitors of various kinases, such as c-Jun N-terminal kinase (JNK) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][8]
The subject of this guide, this compound, combines the thiophene-2-carboxamide core with a chiral 1-phenylethyl amine moiety. This specific combination is hypothesized to allow for critical interactions within the ATP-binding pocket of target kinases, potentially conferring both potency and selectivity. This document provides the foundational protocols to test this hypothesis and systematically advance the compound through the preclinical drug discovery pipeline.
Overall Development Workflow
The evaluation of a novel compound as a kinase inhibitor follows a logical, multi-stage process. This guide details the critical steps in this workflow, designed to efficiently assess the compound's potential while generating a comprehensive data package.
Caption: High-level workflow for kinase inhibitor development.
Synthesis and Characterization
The foundational step is the chemical synthesis of high-purity this compound. The following protocol describes a standard amide coupling reaction.
Protocol 2.1: Synthesis of this compound
Objective: To synthesize the title compound via amide bond formation between thiophene-2-carbonyl chloride and (R/S)-1-phenylethanamine.
Materials:
-
Thiophene-2-carbonyl chloride
-
(R)-1-phenylethanamine or (S)-1-phenylethanamine (or racemic mixture)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, dissolve 1-phenylethanamine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of thiophene-2-carbonyl chloride (1.05 eq) in anhydrous DCM to the stirred amine solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (optional, to remove excess amine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-30% Ethyl Acetate in Hexanes).
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2][9] Purity should be >95% as determined by HPLC.
Biochemical Kinase Inhibition Assays
Biochemical assays are essential for determining if the compound directly inhibits the enzymatic activity of a target kinase and for quantifying its potency (IC₅₀).[5] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, making it universally applicable to any kinase.[10][11]
Protocol 3.1: IC₅₀ Determination using ADP-Glo™ Kinase Assay
Objective: To measure the concentration of this compound required to inhibit 50% of a target kinase's activity.
Principle: The assay quantifies kinase activity by measuring ADP production. After the kinase reaction, remaining ATP is depleted. Then, ADP is converted to ATP, which is used by luciferase to generate a light signal proportional to the initial kinase activity.
Materials:
-
Recombinant purified target kinase
-
Specific kinase substrate (peptide or protein)
-
Adenosine 5'-triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
Kinase reaction buffer (specific to the kinase)
-
This compound (test compound), dissolved in 100% DMSO
-
Staurosporine (positive control inhibitor), dissolved in 100% DMSO
-
White, opaque 96-well or 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A common starting concentration is 10 mM, diluted in 1:3 steps for a 10-point dose-response curve.
-
Reaction Setup:
-
Add kinase reaction buffer to all wells.
-
Add the test compound dilutions to the assay wells. Ensure the final DMSO concentration is ≤1%. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add the kinase enzyme to all wells except the "no enzyme" control.
-
Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[4]
-
-
Initiate Kinase Reaction: Add a solution of substrate and ATP (at the Kₘ concentration for the specific kinase, if known) to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" background signal from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Kinase Selectivity Profiling
To be a viable drug candidate, an inhibitor should ideally be selective for its intended target to minimize off-target effects.[5] The compound should be screened against a panel of diverse kinases representing the human kinome.
Data Presentation: Hypothetical Kinase Selectivity Profile
| Kinase Target | IC₅₀ (nM) for this compound | Kinase Family |
| Target Kinase X | 15 | CMGC |
| Kinase A | 850 | TK |
| Kinase B | >10,000 | AGC |
| Kinase C | 2,500 | CAMK |
| Kinase D | >10,000 | STE |
| Kinase E | 1,200 | TK |
Computational Modeling and Structure-Activity Relationship (SAR)
Computational modeling can provide crucial insights into how the inhibitor binds to the kinase, guiding the design of more potent and selective analogs.[12][13] This process, combined with experimental testing, forms the basis of Structure-Activity Relationship (SAR) studies.[8]
Caption: The iterative cycle of SAR-driven lead optimization.
Protocol 4.1: Molecular Docking
Objective: To predict the binding mode and affinity of this compound within the ATP-binding site of a target kinase.
Procedure:
-
Preparation: Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a 3D conformer of the inhibitor and assign appropriate charges.
-
Docking: Use molecular docking software (e.g., AutoDock, Glide, GOLD) to place the ligand into the defined ATP-binding site of the kinase.
-
Scoring and Analysis: The software will generate multiple possible binding poses, ranked by a scoring function that estimates binding affinity. Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and amino acid residues in the active site. This analysis can reveal why the compound is active and suggest modifications to improve binding.[14]
Cell-Based Functional Assays
While biochemical assays confirm direct enzyme inhibition, cell-based assays are critical to determine if a compound can enter cells, engage its target in a physiological context, and exert a desired biological effect.[15][16][17]
Protocol 5.1: Cell Proliferation (Viability) Assay
Objective: To determine the anti-proliferative effect (EC₅₀) of the compound on a cancer cell line whose growth is dependent on the target kinase.
Materials:
-
Cancer cell line (e.g., K-562 for Abl inhibitors, A549 for EGFR inhibitors).[18]
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Test compound and controls dissolved in DMSO.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo® Luminescent Cell Viability Assay).
-
Clear-bottom, 96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include vehicle (DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37 °C and 5% CO₂.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence).
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the EC₅₀ value using a non-linear regression curve fit.
Protocol 5.2: Target Engagement via Western Blot
Objective: To confirm that the compound inhibits the target kinase inside the cell by measuring the phosphorylation of a known downstream substrate.
Principle: A successful kinase inhibitor will decrease the phosphorylation of its substrate. This change can be detected using phospho-specific antibodies.
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency and treat them with the test compound at various concentrations (e.g., 0.1x, 1x, 10x EC₅₀) for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-STAT3).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Re-probe the same membrane with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. A dose-dependent decrease in the phospho-specific signal relative to the total protein signal indicates on-target activity.
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Application Notes and Protocols: A Comprehensive Guide to the Preclinical Evaluation of Thiophene Derivatives in Oncology
Introduction: The Therapeutic Promise of Thiophene Scaffolds in Cancer Therapy
Thiophene, a sulfur-containing five-membered aromatic heterocycle, serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have garnered significant attention in oncology due to their diverse biological activities and presence in several marketed drugs.[1][3] The unique electronic properties of the thiophene ring allow for a wide range of chemical modifications, enabling the synthesis of compounds that can interact with various cancer-specific protein targets.[4][5][] These interactions can modulate critical signaling pathways involved in cancer progression, making thiophene derivatives promising candidates for novel anticancer agents.[4][5]
This guide provides a detailed experimental framework for the preclinical evaluation of novel thiophene derivatives, designed for researchers, scientists, and drug development professionals. The protocols outlined herein are intended to be a self-validating system, ensuring scientific integrity and reproducibility.
Part 1: Foundational In Vitro Evaluation: Establishing a Cytotoxicity Profile
The initial phase of evaluating any new chemical entity in oncology is to determine its cytotoxic and cytostatic effects against a panel of cancer cell lines. This foundational screening provides critical data on the compound's potency and selectivity.[7]
Causality Behind Experimental Choices: Cell Line Selection and Assay Principles
The choice of cell lines is paramount and should reflect the intended therapeutic indication. A diverse panel, including representatives from different tumor types (e.g., breast, lung, colon, hematological malignancies), is recommended. Furthermore, including a non-cancerous cell line (e.g., human embryonic kidney cells, HEK-293T) is crucial for assessing preliminary selectivity and potential off-target toxicity.[3]
For assessing cell viability, multiple assays based on different cellular functions should be employed to ensure the robustness of the data. Commonly used methods include tetrazolium-based assays (like MTT) and protein quantification assays (like sulforhodamine B or SRB).[8] Luminometric assays that measure ATP content (e.g., CellTiter-Glo) offer high sensitivity and are amenable to high-throughput screening.[7][9]
Experimental Workflow for In Vitro Screening
Caption: High-level workflow for in vitro cytotoxicity screening.
Detailed Protocol: Cell Viability Assessment using MTT Assay
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the thiophene derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the thiophene derivative. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay and Data Acquisition:
-
Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
| Parameter | Description | Example Value |
| IC50 | The concentration of a drug that is required for 50% inhibition in vitro. | 12.61 µg/mL (HeLa cells)[3] |
| GI50 | The concentration of a drug that causes 50% growth inhibition. | Varies by compound and cell line |
| Selectivity Index (SI) | Ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. | > 2 is generally considered selective |
Part 2: Elucidating the Mechanism of Action
Once a thiophene derivative demonstrates potent and selective cytotoxicity, the next critical step is to investigate its mechanism of action. Thiophene derivatives have been reported to induce anticancer effects through various mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of key signaling molecules like kinases and topoisomerases.[10][11]
Investigating Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., caspase-3 and -9) can confirm the involvement of the apoptotic pathway.[11]
-
Mitochondrial Membrane Potential (ΔΨm) Assessment: Changes in ΔΨm are an early indicator of apoptosis.[3]
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell growth arrest and subsequent cell death.
-
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Treat cells with the thiophene derivative at its IC50 concentration for 24-48 hours.
-
Harvest and fix the cells in ice-cold 70% ethanol.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Target Identification and Validation
Identifying the molecular target(s) of a thiophene derivative is crucial for understanding its mechanism of action and for the development of predictive biomarkers.
-
Kinase Inhibition Profiling: Thiophene-containing compounds are known to inhibit various kinases.[11] Screening the compound against a panel of kinases can identify potential targets.
-
Tubulin Polymerization Assays: Some thiophene derivatives have been shown to interfere with microtubule assembly.[11] In vitro tubulin polymerization assays can confirm this activity.
-
Western Blotting: This technique can be used to assess the expression levels of proteins involved in key signaling pathways (e.g., PI3K/Akt, MAPK) and apoptosis (e.g., Bcl-2 family proteins, caspases) following treatment with the thiophene derivative.
Caption: Potential mechanisms of action for thiophene derivatives.
Part 3: In Vivo Evaluation: Assessing Antitumor Efficacy and Toxicity
Promising candidates from in vitro studies must be evaluated in vivo to assess their antitumor efficacy and systemic toxicity in a whole-organism context.[9]
Choice of Animal Models
The selection of an appropriate animal model is critical for the translational relevance of the study.[12]
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[13] These models are widely used for initial efficacy screening.
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice, allowing for the evaluation of the interplay between the therapeutic agent and the host immune system.[14]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from cancer patients are directly implanted into immunodeficient mice.[13] These models better recapitulate the heterogeneity and microenvironment of human tumors.[15][16]
Study Design and Execution
-
Tolerability Studies: Before efficacy studies, a maximum tolerated dose (MTD) study is conducted to determine the highest dose that can be administered without causing unacceptable toxicity.
-
Efficacy Studies:
-
Once tumors reach a palpable size, animals are randomized into control and treatment groups.
-
The thiophene derivative is administered via an appropriate route (e.g., oral, intravenous, intraperitoneal) at one or more dose levels.
-
Tumor growth is monitored regularly by caliper measurements or through in vivo imaging techniques like bioluminescence.[14]
-
At the end of the study, tumors are excised and weighed.
-
-
Pharmacodynamic (PD) and Biomarker Analysis:
-
Tumor and tissue samples can be collected to assess target engagement and downstream pathway modulation through techniques like immunohistochemistry (IHC) and Western blotting.[14]
-
| In Vivo Parameter | Description |
| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor growth in treated animals compared to the control group. |
| Tumor Weight | The final weight of the excised tumors. |
| Body Weight | Monitored as an indicator of systemic toxicity. |
| Survival | The length of time animals survive in each group. |
Part 4: ADME-Tox Profiling: Assessing Drug-like Properties
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is essential to identify compounds with favorable pharmacokinetic and safety profiles.[17] In silico tools can provide initial predictions, but experimental validation is crucial.[18][19][20]
Key In Vitro ADME Assays
-
Solubility: Poor aqueous solubility can limit oral bioavailability.[21]
-
Metabolic Stability: Assays using liver microsomes or hepatocytes determine the rate at which a compound is metabolized, providing an indication of its in vivo half-life.[22]
-
CYP450 Inhibition: Cytochrome P450 enzymes are key in drug metabolism. Assessing the potential of a thiophene derivative to inhibit these enzymes is crucial for predicting drug-drug interactions.[22]
-
Plasma Protein Binding: The extent of binding to plasma proteins affects the free concentration of the drug available to exert its therapeutic effect.[22]
-
Permeability: Assays like the Caco-2 permeability assay predict the oral absorption of a drug.[22]
In Vivo Pharmacokinetic (PK) Studies
Following in vitro ADME profiling, PK studies in animals are conducted to determine how the drug is absorbed, distributed, metabolized, and eliminated over time. This information is critical for establishing an appropriate dosing regimen for subsequent efficacy and toxicology studies.
Part 5: Biomarker Discovery and Development
The identification of predictive biomarkers is a cornerstone of personalized medicine in oncology.[23] Biomarkers can help identify patient populations most likely to respond to a particular therapy.[24][25]
-
Genomic and Proteomic Profiling: Analyze cancer cell lines with varying sensitivity to the thiophene derivative to identify genetic mutations, gene expression signatures, or protein expression patterns that correlate with response.[26]
-
Companion Diagnostics: If a predictive biomarker is identified and validated, a companion diagnostic test may be developed to select patients for treatment.[25]
Conclusion
The experimental design outlined in these application notes provides a comprehensive and logical framework for the preclinical evaluation of novel thiophene derivatives in oncology. By systematically assessing cytotoxicity, elucidating the mechanism of action, evaluating in vivo efficacy and safety, and characterizing ADME-Tox properties, researchers can identify promising drug candidates for further development. The integration of biomarker discovery throughout this process will be instrumental in advancing these targeted therapies toward clinical application.
References
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Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019, January 6). MDPI. Retrieved from [Link]
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Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019, May 22). ACS Omega. Retrieved from [Link]
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Comprehensive oncology in vivo models for accelerated drug development. (n.d.). Nuvisan. Retrieved from [Link]
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In Vivo Oncology Models for Drug Discovery. (2023, April 7). Retrieved from [Link]
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Biomarkers Discovery for Targeted Cancer Therapies. (2025, May 19). BioRapid Diagnostics Nigeria Limited. Retrieved from [Link]
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Biomarker Discovery and Validation for Targeted Cancer Therapies. (2023, March 27). Audubon Bioscience. Retrieved from [Link]
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Biomarker-Driven Targeted Therapies in Solid Tumor Malignancies. (2021, April 15). J Hematol Oncol Pharm. Retrieved from [Link]
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Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020, August 15). ScienceDirect. Retrieved from [Link]
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Predictive In Vivo Models for Oncology. (n.d.). PubMed. Retrieved from [Link]
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Predictive In Vivo Models for Oncology. (n.d.). EPO Berlin Buch. Retrieved from [Link]
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In vitro assays and techniques utilized in anticancer drug discovery. (2019, January 15). PubMed. Retrieved from [Link]
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A Review on Anticancer Activities of Thiophene and Its Analogs. (2020, November 1). Retrieved from [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved from [Link]
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In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (n.d.). PMC - NIH. Retrieved from [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Retrieved from [Link]
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Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (n.d.). PMC. Retrieved from [Link]
-
In Vivo Pharmacology, Orthotopic and PDX Models. (n.d.). Certis Oncology Solutions. Retrieved from [Link]
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New thiophene derivative augments the antitumor activity of γ-irradiation against colorectal cancer in mice via anti-inflammatory and pro-apoptotic pathways. (2022, November 3). PubMed. Retrieved from [Link]
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In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. Retrieved from [Link]
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Biomarker and Target Discovery. (n.d.). CD Genomics- Biomedical Bioinformatics. Retrieved from [Link]
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Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. (n.d.). JNCI: Journal of the National Cancer Institute | Oxford Academic. Retrieved from [Link]
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Biomarker Testing in Clinical Trials. (n.d.). Retrieved from [Link]
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In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. (n.d.). Hilaris Publisher. Retrieved from [Link]
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The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Retrieved from [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Retrieved from [Link]
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Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). Retrieved from [Link]
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Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. (2020, November 24). PMC - NIH. Retrieved from [Link]
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PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES by Jayshri K. Bhagwat, Monika B.Ambre. (2023, June 19). EPRA JOURNALS. Retrieved from [Link]
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Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015, November 17). ACS Publications. Retrieved from [Link]
-
Thiophene-Based Compounds. (2021, October 9). Encyclopedia MDPI. Retrieved from [Link]
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methods for assessing the antiproliferative effects of novel compounds
Application Note: Strategic Assessment of Antiproliferative Effects in Novel Compounds
Part 1: Strategic Overview & Experimental Philosophy
As drug discovery professionals, we must distinguish between two fundamental biological outcomes: Cytotoxicity (cell death) and Cytostasis (proliferation arrest). A common error in early-stage screening is relying solely on metabolic assays (like MTT) which conflate these two phenotypes. A compound that kills 50% of cells and a compound that merely stops division in 50% of the population can yield identical IC50 values in a metabolic screen.
To characterize a novel compound accurately, we employ a Biphasic Assessment Strategy :
-
Phase I (Screening): High-sensitivity metabolic quantification (ATP-based) to establish potency windows.
-
Phase II (Validation): Direct measurement of DNA synthesis (EdU incorporation) to confirm antiproliferative mechanism without confounding cell death signals.
Part 2: Method Selection & Decision Matrix
Do not default to MTT. While cost-effective, tetrazolium reduction relies on mitochondrial dehydrogenase activity, which can be chemically inhibited by novel compounds (especially polyphenols or kinase inhibitors) without affecting cell viability, leading to false positives.
Decision Logic for Assay Selection
Figure 1: Decision matrix for selecting the appropriate antiproliferative assay based on screening volume and mechanistic depth.
Part 3: Protocols & Methodologies
Protocol A: High-Throughput ATP Quantification (The Modern Gold Standard)
Replaces MTT/MTS for primary screening due to higher sensitivity and fewer artifacts.
Principle: Quantifies ATP, a direct marker of metabolically active cells.[1][2] When cells lose membrane integrity (death), ATP is rapidly degraded by ATPases.
Materials:
-
Cell Line: HeLa or CHO (Optimized for specific target).
-
Reagent: CellTiter-Glo® (Promega) or equivalent luciferase-based ATP kit.
-
Plate: 384-well solid white opaque plates (prevents signal bleed-through).
Step-by-Step Workflow:
-
Optimization (The Z-Factor Check):
-
Before screening, seed cells at 4 densities (e.g., 500, 1000, 2000, 4000 cells/well).
-
Measure ATP signal at T=0 and T=48h to ensure the assay is within the linear dynamic range . Signal must not plateau.
-
Critical: Avoid "Edge Effects" by leaving perimeter wells filled with PBS or media only.
-
-
Seeding:
-
Seed 1,000 cells/well in 25 µL media.
-
Incubate 24 hours to allow attachment and recovery from trypsinization stress.
-
-
Compound Treatment:
-
Add 5 µL of 6x concentrated compound (Final DMSO < 0.5%).
-
Include Positive Control: Staurosporine (1 µM) or Doxorubicin.
-
Include Vehicle Control: DMSO only.
-
Incubate for 48–72 hours.
-
-
Readout:
-
Equilibrate plate and reagent to Room Temperature (RT) for 30 mins (Critical for enzymatic stability).
-
Add 30 µL CellTiter-Glo reagent.
-
Orbitally shake for 2 minutes (Cell lysis).
-
Incubate 10 minutes (Signal stabilization).
-
Read Luminescence (Integration time: 0.5 – 1.0 sec).
-
Protocol B: EdU Click Chemistry (Mechanistic Confirmation)
Superior to BrdU as it does not require DNA denaturation (HCl/Heat), preserving cell morphology and allowing multiplexing with GFP/antibodies.
Principle: EdU (5-ethynyl-2'-deoxyuridine) is a nucleoside analog of thymidine.[3][4] It is incorporated into DNA during active DNA synthesis (S-phase). A copper-catalyzed "click" reaction covalently attaches a fluorescent azide to the alkyne group on the EdU.[3]
Workflow Diagram:
Figure 2: EdU incorporation workflow.[4] The "Pulse" step is the critical window for capturing active proliferation.
Detailed Protocol:
-
Pulse Labeling:
-
Prepare 2X EdU working solution (20 µM) in pre-warmed media.
-
Add equal volume to cell culture (Final conc: 10 µM).
-
Incubate for 1–2 hours (Do not exceed cell cycle time, or you lose S-phase resolution).
-
-
Fixation & Permeabilization:
-
Click Reaction Cocktail (Prepare Fresh):
-
Order of addition is critical to prevent copper precipitation.
-
1x Tris-buffered saline (TBS).
-
CuSO4 (2 mM).
-
Fluorescent Azide (e.g., Alexa Fluor 488 Azide, 2-5 µM).
-
Sodium Ascorbate (10 mM) – Add last.
-
-
Staining:
-
Add 100 µL cocktail per well. Incubate 30 min at RT in dark.
-
Wash 3x with PBS.
-
Counterstain nuclei with Hoechst 33342 (1 µg/mL).
-
-
Analysis:
-
Calculate Proliferation Index :
.
-
Part 4: Data Analysis & Quality Control[5][6]
The Z-Factor (Assay Robustness)
For any screening campaign, you must validate the assay window using the Z-factor metric [1].
[5]| Z-Factor Value | Interpretation | Action |
| 0.5 – 1.0 | Excellent Assay | Proceed to screen. |
| 0.0 – 0.5 | Marginal | Re-optimize cell density or incubation time. |
| < 0.0 | Unusable | Signal overlap is too high. Do not use. |
Calculating IC50
Do not use linear regression. Antiproliferative data follows a sigmoidal curve. Use a 4-Parameter Logistic (4PL) Regression :
-
Hill Slope: Indicates the steepness of the response. A steep slope (>1) suggests a threshold effect or cooperativity.
Part 5: References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[8] Journal of Biomolecular Screening.
-
National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen Methodology.[9] Developmental Therapeutics Program.
-
Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Thermo Fisher Scientific. Click-iT™ EdU Imaging Kits Protocol.[10]
-
Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.
Sources
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- 2. Viability Assays for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 4. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Z-factor - Wikipedia [en.wikipedia.org]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. assay.dev [assay.dev]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 10. vectorlabs.com [vectorlabs.com]
Application Note: Evaluation of N-(1-phenylethyl)thiophene-2-carboxamide in HepG2 Hepatocellular Carcinoma Cells
Executive Summary & Compound Profile
N-(1-phenylethyl)thiophene-2-carboxamide belongs to a privileged scaffold class in medicinal chemistry known as thiophene-2-carboxamides . While often screened as novel chemical entities (NCEs), this specific structural motif is heavily implicated in two distinct anticancer mechanisms:
-
Sirtuin Inhibition (SIRT1/2): Analogues of this structure (e.g., Tenovin-6, Sirtinol derivatives) inhibit NAD+-dependent deacetylases, leading to hyperacetylation of p53 and subsequent apoptosis in cancer cells [1, 2].
-
Tubulin Polymerization Inhibition: Structural similarity to Combretastatin A-4 (CA-4) suggests potential binding to the colchicine site of tubulin, causing G2/M cell cycle arrest [3].
Why HepG2? The HepG2 cell line is the gold standard for this evaluation for two reasons:
-
Efficacy Model: It is a p53-wildtype hepatocellular carcinoma line. Since SIRT1 inhibitors often work by preventing p53 deacetylation (thereby activating p53), HepG2 is the ideal model to validate this mechanism.
-
Metabolic Competence: Unlike HeLa or CHO cells, HepG2 retains Phase I/II metabolic enzymes (CYP450), allowing researchers to detect if the compound requires metabolic activation or generates toxic metabolites.
Strategic Evaluation Workflow
This protocol is structured to move from phenotypic observation (cell death) to mechanistic validation (molecular targets).
Figure 1: Strategic workflow for evaluating thiophene-carboxamide derivatives. The path prioritizes establishing potency before investing in expensive mechanistic assays.
Phase 1: Cytotoxicity Profiling (The "Go/No-Go" Assay)
Objective: Determine the IC50 (half-maximal inhibitory concentration) in HepG2 cells. Standard: An IC50 < 10 µM is generally required to consider the compound a "hit" for further drug development.
Materials
-
Assay Reagent: CCK-8 (Cell Counting Kit-8) or MTT. Note: CCK-8 is preferred over MTT for HepG2 as it requires no solubilization step, reducing error from HepG2's tendency to clump.
-
Solvent: DMSO (Dimethyl sulfoxide). Final concentration must be < 0.5% to avoid solvent toxicity.
-
Positive Control: Doxorubicin (1 µM) or Sirtinol (if testing SIRT hypothesis).
Protocol Steps
-
Seeding: Dissociate HepG2 cells carefully (use TrypLE Express to prevent clumping). Seed 5,000 cells/well in 96-well plates.
-
Equilibration: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment and flattening.
-
Treatment:
-
Prepare a 10 mM stock of this compound in DMSO.
-
Perform serial dilutions in culture medium (EMEM + 10% FBS) to achieve concentrations: 0.1, 0.5, 1, 5, 10, 50, 100 µM.
-
Ensure DMSO vehicle control is matched to the highest concentration used.
-
-
Incubation: Incubate for 48 hours . Rationale: HepG2 are slower growing; 24h may miss delayed apoptotic effects typical of SIRT inhibitors.
-
Readout: Add CCK-8 reagent, incubate 2 hours, read Absorbance at 450 nm.
Data Analysis Template
| Concentration (µM) | Absorbance (Mean) | % Viability (vs DMSO) | Standard Deviation |
| 0 (DMSO) | 1.200 | 100% | 0.05 |
| 0.1 | 1.180 | 98% | 0.04 |
| 1.0 | 1.050 | 87% | 0.06 |
| 10.0 | 0.400 | 33% | 0.08 |
| 100.0 | 0.050 | 4% | 0.01 |
Phase 2: Mechanism of Action (Cell Cycle & Apoptosis)
If the compound kills HepG2 cells, you must determine how. The thiophene-carboxamide scaffold often induces G2/M arrest (tubulin effect) or G1 arrest (SIRT1/p53 effect).
Experiment A: Cell Cycle Analysis (Flow Cytometry)
Hypothesis: If the compound acts like Combretastatin (tubulin binder), cells will accumulate in the G2/M phase. If it acts as a SIRT1 inhibitor, cells may arrest in G1 (p53-dependent).
-
Treatment: Treat HepG2 cells (6-well plate, 5x10^5 cells) with IC50 concentration for 24 hours.
-
Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C.
-
Analysis: Acquire >10,000 events on a flow cytometer.
Experiment B: Annexin V/PI Apoptosis Assay
Hypothesis: Differentiate between programmed cell death (Apoptosis) and non-specific toxicity (Necrosis).
-
Result Interpretation:
-
Annexin V+/PI-: Early Apoptosis (Consistent with specific signaling modulation like SIRT inhibition).
-
Annexin V+/PI+: Late Apoptosis.
-
Annexin V-/PI+: Necrosis (Suggests membrane rupture/toxicity, potentially due to high lipophilicity or off-target effects).
-
Phase 3: Molecular Target Validation (SIRT1/p53 Axis)
Given the structural homology to known SIRT inhibitors, validating the SIRT1-p53 axis is critical. SIRT1 normally deacetylates p53, targeting it for degradation. Inhibition of SIRT1 leads to hyperacetylation of p53 , stabilizing it and triggering apoptosis [4].
Western Blot Protocol
Objective: Detect changes in p53 acetylation status.
-
Lysis: Lyse treated HepG2 cells using RIPA buffer supplemented with Protease Inhibitors AND Deacetylase Inhibitors (e.g., Trichostatin A, Nicotinamide) to preserve acetylation marks.
-
Antibodies:
-
Primary: Anti-Acetyl-p53 (Lys382) [Cell Signaling Tech #2525].
-
Primary: Anti-Total p53.
-
Primary: Anti-SIRT1 (to check if the compound degrades the protein or just inhibits activity).
-
Loading Control: GAPDH.
-
-
Expected Result: If this compound is a SIRT inhibitor, you will see a strong increase in Acetyl-p53 levels compared to the DMSO control, while total p53 levels may increase slightly due to stabilization.
Figure 2: Proposed Mechanism of Action. The compound inhibits SIRT1, preventing p53 deacetylation. Accumulation of Acetyl-p53 triggers apoptotic gene transcription.
Safety & Stability (HepG2 Specifics)
Since HepG2 cells are liver-derived, they are uniquely suited to assess metabolic stability.
CYP Induction Assay: Thiophene rings can sometimes be metabolically activated to reactive sulfoxides by CYP450s, leading to hepatotoxicity.
-
Treat HepG2 cells for 48h.
-
Measure CYP3A4 activity using a luciferin-IPA substrate (Promega P450-Glo).
-
Interpretation: A significant decrease in CYP signal compared to baseline suggests the compound might be a mechanism-based inhibitor (suicide substrate) of CYP enzymes, a red flag for drug development.
References
-
Lain, S., et al. (2008).[3] Discovery, in vivo activity, and mechanism of action of a small-molecule p53 activator.[3] Cancer Cell, 13(5), 454-463. Link
-
Peck, B., et al. (2010). SIRT inhibitors induce cell death and p53 acetylation through targeting tumor metabolism. Molecular Cancer Therapeutics, 9(4), 844-855. Link
- Romagnoli, R., et al. (2019). Synthesis and biological evaluation of thiophene-2-carboxamide derivatives as anticancer agents. Journal of Medicinal Chemistry.
-
BenchChem. (2025). Application Notes and Protocols for Thiophene-2-Carboxamide Derivatives in Anticancer Assays. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for N-(1-phenylethyl)thiophene-2-carboxamide
Case ID: SOL-T2C-001 Status: Open Priority: High (Blocker for Bioassays) Assigned Specialist: Senior Application Scientist, High-Throughput Screening Core
Diagnostic Hub: Why is this happening?
Before attempting to fix the solubility, we must understand the physicochemical failure mode of N-(1-phenylethyl)thiophene-2-carboxamide .
Molecular Profiling
-
Chemotype: Lipophilic Neutral Amide.
-
Structural Analysis: The molecule consists of a thiophene ring and a phenyl ring linked by an amide bond.
-
Hydrophobicity: Both aromatic rings are highly lipophilic. The amide bond provides hydrogen bond donors/acceptors, but they likely form strong intermolecular lattice interactions (high melting point) rather than interacting with water.[1]
-
Ionization: This compound is neutral at physiological pH (7.4). It lacks basic amines (to protonate) or acidic carboxyls (to deprotonate). Therefore, pH adjustment will NOT improve solubility.
-
-
The "Crash-Out" Phenomenon:
-
You likely dissolved it easily in 100% DMSO (stock).
-
Upon adding this stock to aqueous media (PBS or DMEM), the hydrophobic effect drives the water molecules to self-associate, forcing the compound out of solution. This results in micro-precipitation —often invisible to the naked eye but devastating to assay data (causing "noisy" baselines or false inhibition).
-
Solubility Decision Tree
Use this logic flow to determine the correct protocol for your specific assay type.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on assay tolerance.
Troubleshooting Guides & Protocols
Protocol A: The "Solvent-Shift" Intermediate Dilution
Best for: Robust cell lines or enzymatic assays where cyclodextrins are unavailable. The Logic: Direct addition of 100% DMSO stock to media creates a local "shock" zone of high concentration, causing immediate precipitation. This protocol smooths the transition.
Step-by-Step:
-
Prepare Stock: Dissolve compound at 10 mM in 100% DMSO.
-
Prepare Intermediate: Create a "working solution" at 10x the final concentration using a solvent-compatible buffer (e.g., PBS + 5% DMSO).
-
Critical: Add the DMSO stock slowly to the buffer while vortexing. Do not add buffer to the DMSO.
-
-
Final Addition: Pipette the Intermediate solution into your assay plate (1:10 dilution).
-
Result: Final DMSO is 0.5%, but the compound has already equilibrated in a semi-aqueous environment.
-
Protocol B: The Cyclodextrin Complexation (Gold Standard)
Best for: Primary cells, long-term incubations, and highly lipophilic amides. The Logic: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "donut" shape. The hydrophobic phenylethyl/thiophene core of your molecule sits inside the donut, while the hydrophilic exterior interacts with water. This prevents aggregation without toxic surfactants.
Materials:
-
HP-β-CD (e.g., Kleptose® or Trappsol®).
-
Stock compound (10 mM in DMSO).
Step-by-Step:
-
Prepare Vehicle: Dissolve HP-β-CD in water or media to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm).
-
Complexation:
-
Take your 10 mM DMSO compound stock.
-
Dilute it 1:20 into the 20% HP-β-CD solution.
-
Condition: Vortex heavily and incubate at 37°C for 30 minutes.
-
Result: You now have a 500 µM compound stock in 1% HP-β-CD / 5% DMSO .
-
-
Assay Addition: Dilute this complex into your cell media.
-
Even a 1:100 dilution yields 5 µM compound with negligible DMSO and safe levels of Cyclodextrin.
-
Data & Limits Reference
Table 1: Solvent & Excipient Tolerance Limits
| Additive | Role | Max Conc. (Enzymatic) | Max Conc. (Cell-Based) | Mechanism of Toxicity |
| DMSO | Primary Solvent | 5% | 0.1% - 0.5% | Membrane poration; differentiation induction [1, 2]. |
| Ethanol | Co-solvent | 5% | < 0.1% | Protein denaturation; signaling interference. |
| Tween-80 | Surfactant | 0.01% - 0.1% | Avoid | Cell membrane lysis. |
| HP-β-CD | Complexing Agent | 0.5% - 1.0% | 0.5% - 1.0% | Generally inert; cholesterol depletion at high conc. [3]. |
| BSA | Carrier Protein | 0.1% (1 mg/mL) | N/A (in serum) | Non-specific binding (reduces free drug concentration). |
Visualizing the Workflow
The following diagram illustrates the "Solvent-Shift" vs. "Direct Spike" workflow to visualize where the precipitation risk occurs.
Figure 2: Comparison of Direct Spike (High Risk) vs. Solvent-Shift (Recommended) dilution protocols.
Frequently Asked Questions (FAQ)
Q: Can I just sonicate the media if I see precipitate? A: No. Sonication might temporarily disperse the aggregates, creating a suspension. However, these particles will settle onto cells (causing toxicity) or scatter light in optical assays, leading to false data. You need thermodynamic solubility, not just physical dispersion.
Q: Why not use Ethanol instead of DMSO? A: While ethanol is a good solvent, it is much more volatile than DMSO. In plate-based assays, evaporation at the edges (edge effect) will change your compound concentration rapidly. DMSO is stable at 37°C.
Q: My compound is soluble, but I see no activity. Why? A: If you used BSA (Bovine Serum Albumin) or Fetal Bovine Serum (FBS) in your media, your lipophilic amide might be 99% bound to the albumin. This is "Protein Binding."
-
Test: Run the assay in low-serum media (0.5% FBS) to see if potency increases.
References
-
Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Solubility and Solubility Optimization.[2] Available from: [Link][3]
- Galvao, J. et al. (2014). Guidelines for the use of DMSO in cell-based assays. Journal of Biomolecular Screening. Note: Discusses DMSO tolerance limits (0.1% vs 1%).
-
Gould, S. & Scott, R.C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology. Available from: [Link]
- Di, L. & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for physicochemical properties of amides).
Sources
overcoming resistance to thiophene carboxamide derivatives in cancer cells
Topic: Overcoming Resistance & Experimental Variability in Cancer Models
Status: Operational | Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Technical Support Hub
If you are accessing this portal, you are likely working with thiophene carboxamide derivatives (e.g., CHK1 inhibitors like AZD7762 analogs, VEGFR-2 inhibitors, or Combretastatin A-4 biomimetics). While these scaffolds offer potent kinase inhibition and tubulin disruption, they present distinct physicochemical and biological challenges.
This guide is not a textbook. It is a troubleshooting system designed to diagnose why your compound is failing in cellular assays and how to overcome the specific resistance mechanisms associated with the thiophene core.
Module 1: The "Pseudo-Resistance" (Solubility & Stability)
Symptom: “My
Diagnosis: Thiophene carboxamides are lipophilic ("grease-balls").[1] The sulfur atom increases lipophilicity compared to furan analogs. A common error is mistaking precipitation for resistance . If the drug crashes out of the media, it cannot enter the cell.
Troubleshooting Protocol: Solubility Optimization
Objective: Distinguish between lack of potency and lack of solubility.
-
The "Light Scatter" Check:
-
Prepare your highest assay concentration (e.g., 10
M) in complete media. -
Incubate at 37°C for 2 hours.
-
Measure absorbance at 650 nm (or use a nephelometer).
-
Result: If
(relative to media blank), you have micro-precipitation.
-
-
Formulation Adjustment (The Cyclodextrin Fix): Standard DMSO stocks often crash when diluted into aqueous media. Use a carrier system.
-
Stock: Dissolve compound in 100% DMSO.
-
Intermediate: Dilute 1:10 into 20% (w/v) HP-
-CD (Hydroxypropyl-beta-cyclodextrin) in PBS. -
Final: Dilute into cell media. The cyclodextrin encapsulates the hydrophobic thiophene, preventing aggregation without affecting membrane permeability.
-
Data Comparison: Solvent Effects on Apparent Potency
| Solvent System | Solubility Limit ( | Apparent | Status |
| 0.1% DMSO (Standard) | 5.2 | > 50 | False Negative |
| 0.5% DMSO + Sonication | 12.0 | 15 | Variable |
| 2% HP- | > 100 | 1.2 | True Potency |
Module 2: Efflux-Mediated Resistance (P-gp/MDR1)
Symptom: “My compound works in parental lines (e.g., HL-60) but fails in resistant sub-lines (HL-60/MX2) or typically MDR-high lines (e.g., MES-SA/Dx5).”
Diagnosis: Thiophene carboxamides are frequent substrates for ABCB1 (P-glycoprotein/P-gp) . The planar aromatic structure facilitates intercalation into the transporter's binding pocket, leading to rapid efflux.
Experimental Workflow: The Reversal Assay
Objective: Confirm if resistance is transporter-mediated.
Step-by-Step Protocol:
-
Seeding: Plate MDR-positive cells (e.g., MES-SA/Dx5) at 5,000 cells/well.
-
Inhibitor Block: Pre-treat half the plate with a P-gp inhibitor for 1 hour.
-
Standard:Verapamil (5–10
M). -
High-Specificity:Tariquidar (50 nM) or GF120918 (Elacridar).
-
-
Treatment: Add your thiophene derivative in a serial dilution.
-
Readout: Perform MTT/CellTiter-Glo assay after 72 hours.
Analysis:
Calculate the Resistance Reversal Index (RRI) :
-
RRI > 5: Your compound is a P-gp substrate. You must modify the structure (reduce basicity) or use a nano-formulation.
-
RRI < 2: Resistance is likely target-mediated (see Module 3).
Module 3: Target-Specific Resistance (CHK1 & Kinase Bypass)
Symptom: “Potency decreases over weeks of treatment. Sequencing reveals no kinase domain mutations.”
Diagnosis: For CHK1 inhibitors (like AZD7762 analogs), resistance often arises not from mutation, but from functional bypass . The cell rewires its DNA Damage Response (DDR) to rely on ATR or MK2 instead of CHK1.
Visualizing the Resistance Pathway
The following diagram illustrates the decision logic for diagnosing resistance in CHK1-targeted thiophene therapies.
Caption: Diagnostic workflow for isolating the root cause of resistance to thiophene carboxamide derivatives.
Validation Protocol: Biomarker Analysis
To confirm the drug is hitting the target despite cell survival (Bypass Resistance):
-
Treat: Cells with
of the thiophene derivative for 6 hours. -
Induce Damage: Co-treat with Gemcitabine (if testing sensitization) or UV.
-
Lyse & Blot:
-
Primary Marker (CHK1 Inhibition): Look for p-CDC25C (Ser216) .
-
Logic: CHK1 phosphorylates CDC25C. If inhibited, p-CDC25C should decrease .
-
-
Damage Marker: Look for
H2AX .-
Logic: If CHK1 is inhibited, DNA damage should accumulate (High
H2AX).
-
-
-
Interpretation:
-
Low p-CDC25C + High
H2AX + Cell Survival = Pathway Bypass . (The cell is repairing DNA via an alternative route). -
High p-CDC25C = Target Engagement Failure (Drug not binding).
-
Module 4: Medicinal Chemistry Insight (Scaffold Morphing)
Context: “I am designing new derivatives. How do I avoid these issues?”
Insight: The "classic" thiophene-2-carboxamide urea (TCU) scaffold (like in early AZD7762 development) suffers from conformational instability. The intramolecular Hydrogen bond is weak.
Solution: Scaffold Morphing Move from TCUs to Fused Systems (e.g., Thienopyridines).[2][3]
-
Why? Fusing the ring locks the conformation, mimicking the bioactive state found in the kinase pocket. This increases potency and often reduces P-gp recognition by altering the molecular shape.
Comparison of Scaffolds:
| Feature | Thiophene Carboxamide Urea (TCU) | Thienopyridine (Fused) |
| Conformational Freedom | High (Rotatable bonds) | Rigid (Locked) |
| Binding Entropy | High penalty (must freeze to bind) | Low penalty (pre-organized) |
| P-gp Liability | High | Moderate/Low |
| Example | AZD7762 Precursors | AZD7762 / Optimized Leads |
References
-
Zabludoff, S. D., et al. (2008). "AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-damaging therapies." Molecular Cancer Therapeutics.
-
Lyne, P. D., et al. (2018).[2] "Adventures in Scaffold Morphing: Discovery of Fused Ring Heterocyclic Checkpoint Kinase 1 (CHK1) Inhibitors." Journal of Medicinal Chemistry. [2]
-
Traunecker, H. C., et al. (1999). "The acridonecarboxamide GF120918 potently reverses P-glycoprotein-mediated resistance in human sarcoma MES-Dx5 cells."[4] British Journal of Cancer.
-
Saeed, M., et al. (2022). "Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics." Molecules.
-
Wang, H., et al. (2024). "Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors." Bioorganic Chemistry.
Sources
troubleshooting inconsistent results in cytotoxicity assays with novel compounds
Welcome to the Assay Integrity Hub
Status: Operational Ticket Scope: Inconsistencies in IC50/EC50 data, high inter-replicate variability, and false positives/negatives with novel chemical entities (NCEs).
Scientist’s Note: Working with novel compounds is fundamentally different from using established controls like Doxorubicin or Staurosporine. NCEs often possess unknown physicochemical properties—poor solubility, auto-fluorescence, or redox potential—that actively sabotage standard colorimetric (MTT/MTS) and fluorometric assays.
This guide moves beyond basic "pipetting errors" to address the triad of assay failure : Chemical Interference, Biological Variance, and Physical Artifacts.
Module 1: The Chemistry (Compound-Specific Artifacts)
The Problem: "My compound shows high cytotoxicity in one assay but none in another," or "I see increased signal (viability > 100%) at lethal doses."
Root Cause: Novel compounds often interfere with the assay chemistry itself.
-
Redox Interference: Compounds with antioxidant properties or reducing agents (e.g., thiols) can non-enzymatically reduce tetrazolium salts (MTT/MTS) to formazan, creating a false "high viability" signal [1].
-
Optical Interference: Colored compounds absorb at 570nm (MTT) or 490nm (MTS/LDH), masking cell death.
-
Quenching: Compounds may quench the luciferase signal in ATP assays (CellTiter-Glo®), appearing as false cytotoxicity.
Troubleshooting Protocol: The "Cell-Free" Validation
Before running your cells, you must validate the compound against the assay reagents.
Step-by-Step Workflow:
-
Prepare Plate: In a 96-well plate, dispense culture media (no cells).
-
Add Compound: Add your compound at the highest test concentration (e.g., 100 µM) and a vehicle control (DMSO).
-
Add Reagent: Add the assay reagent (MTT, MTS, or ATP reagent) as per standard protocol.
-
Incubate: Incubate for the standard assay time (e.g., 2–4 hours).
-
Measure: Read absorbance or luminescence.
Decision Matrix:
-
Signal > Vehicle Control: Chemical reduction/Interference. Action: Switch to a non-redox assay (e.g., LDH release or Live/Dead staining).
-
Signal < Vehicle Control (ATP assays): Luciferase inhibition. Action: Use a wash step before adding reagent (if cells are adherent) or switch assays.
Comparative Interference Table
| Assay Type | Target Mechanism | Common Interference Source | Solution |
| MTT / MTS | Mitochondrial Reductase (Metabolism) | Reducing agents (antioxidants), colored compounds. | Use CellTiter-Glo (ATP) or LDH assays. |
| CellTiter-Glo (ATP) | ATP Quantification (Luciferase) | Luciferase inhibitors, colored compounds (quenching). | Wash cells with PBS before lysis (adherent only). |
| LDH Release | Membrane Integrity (Enzymatic) | Serum (contains LDH), Pyruvate (inhibits reaction). | Use low-serum media (1-5%) during assay window. |
| Resazurin (AlamarBlue) | Metabolic Reduction | Fluorescent compounds (overlap with Ex 560/Em 590). | Check compound fluorescence spectrum first. |
Module 2: The Physics (Plate Effects & Solubility)
The Problem: "The outer wells always die faster," or "My replicates have high standard deviation."
Root Cause 1: The Edge Effect Evaporation in the outer wells of a 96-well plate causes osmolarity shifts and thermal gradients. This is the #1 cause of "smiling" or "frowning" plate heatmaps [2].
Root Cause 2: Precipitation Novel compounds are often hydrophobic. If a compound precipitates at high concentrations, it forms "hotspots" of toxicity or scatters light, ruining absorbance readings.
Visualization: The Edge Effect Mechanism
Caption: The "Edge Effect" cascade.[1][2][3] Thermal gradients and evaporation in peripheral wells create artifactual stress, skewing IC50 data.
Protocol: Preventing Edge Effects
-
The "Moat" Method: Do not plate cells in the outer perimeter (Rows A/H, Cols 1/12). Fill these wells with 200 µL of sterile PBS or water. This acts as a thermal and humidity buffer.
-
RT Pre-Incubation: After seeding cells, leave the plate at Room Temperature (in the hood) for 30–60 minutes before moving to the 37°C incubator. This allows cells to settle evenly before thermal convection currents begin [3].
Protocol: Solubility Limit Testing (Nephelometry-Lite)
Determine the maximum soluble concentration (MSC) before cytotoxicity testing.
-
Dilute compound in culture media (at 2x final concentration) across a range (e.g., 100 µM to 0.1 µM).
-
Incubate at 37°C for the intended assay duration (e.g., 24h).
-
Measure Absorbance at 600–700 nm (a wavelength where the compound does not absorb, but precipitates scatter light).
-
Result: A spike in baseline absorbance indicates precipitation. Do not calculate IC50 above this concentration.
Module 3: The Biology (Cell Health & Linearity)
The Problem: "My control wells have low signal," or "The IC50 shifts between experiments."
Root Cause:
-
Non-Linearity: If cells are over-confluent (>90%) at the end of the assay, they enter the stationary phase. Their metabolism slows down (lowering MTT signal) and they become contact-inhibited, altering drug sensitivity.
-
Mycoplasma: Contamination alters cell metabolism, depleting arginine and acidifying media, which drastically shifts MTT/MTS results without causing obvious visual cell death [4].
Protocol: Seeding Density Optimization
You must ensure your readout is linear with cell number.
-
Seed: Plate cells at 2,000, 4,000, 8,000, 16,000, and 32,000 cells/well.
-
Wait: Incubate for your standard assay duration (e.g., 48h) untreated.
-
Assay: Run your viability assay (e.g., CellTiter-Glo).[4]
-
Plot: Signal (Y-axis) vs. Cell Number (X-axis).
-
Select: Choose a density that falls in the middle of the linear range . If 32,000 cells plateau, use 4,000–8,000.
FAQ: Troubleshooting Specific Scenarios
Q1: My compound produces a U-shaped or "biphasic" curve (low toxicity at high doses). What is happening? A: This is often precipitation . At high concentrations, the compound crashes out of solution and is no longer bioavailable, so cells survive. Alternatively, it could be hormesis (biological stimulation at low doses), but with novel compounds, precipitation is the guilty party 90% of the time. Check solubility as described in Module 2.
Q2: Can I use DMSO > 1% to solve solubility issues? A: No. Most cell lines exhibit toxicity or stress signaling (e.g., HSP activation) above 0.5% DMSO [5]. Keep final DMSO concentration constant across all wells (e.g., 0.1%). If the compound requires 1% DMSO, you must run a "Vehicle Only" control at 1% DMSO to normalize the data.
Q3: Why do MTT and CellTiter-Glo give different IC50 values for the same compound? A: They measure different things.
-
MTT: Measures metabolic rate (NAD(P)H flux). A mitochondrial uncoupler might decrease MTT signal (appearing toxic) without actually killing the cell immediately.
-
CellTiter-Glo: Measures ATP.[5][6] ATP drops rapidly during necrosis but may remain high during early apoptosis.
-
Consensus: If they disagree, trust the ATP assay or verify with a direct count (imaging) or LDH release (membrane rupture).
Summary Workflow: The Troubleshooting Decision Tree
Caption: Logical flow for diagnosing cytotoxicity assay failures.
References
-
Riss, T. L., et al. (2013).[7] Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
- Lundholt, B. K., et al. (2003). Simple method for minimizing edge effects in cell-based assays. Journal of Biomolecular Screening.
-
BioSpherix. (n.d.). Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions. Available at: [Link]
-
Drexler, H. G., & Uphoff, C. C. (2002). Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention. Cytotechnology. Available at: [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]
Sources
- 1. phiab.com [phiab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One moment, please... [biospherix.com]
- 4. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
addressing poor bioavailability of thiophene derivatives in preclinical models
Ticket #409: Thiophene Lead Candidate – High Clearance & Low Exposure
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: Critical
Executive Summary
Thiophene derivatives are classic bioisosteres for phenyl rings, offering improved potency and distinct electronic properties.[1] However, they frequently suffer from "The Thiophene Paradox" : high potency in vitro but poor exposure in vivo. This is typically driven by two distinct failure modes:
-
Metabolic Instability: Rapid S-oxidation by CYP450s leading to reactive metabolites.
-
Dissolution-Limited Absorption: High lipophilicity (LogP > 4) resulting in "brick dust" behavior.
This guide provides a systematic troubleshooting workflow to diagnose and resolve these issues in preclinical models.
Module 1: The Metabolic Firewall (S-Oxidation)
The Core Issue: Why is my compound disappearing?
Unlike phenyl rings, the thiophene sulfur atom is a "soft" nucleophile susceptible to oxidative attack. Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) oxidize the sulfur to form a thiophene S-oxide .[2]
This intermediate is highly electrophilic and follows two destructive paths:
-
Dimerization: It reacts with itself (Diels-Alder) to form insoluble polymers.
-
Nucleophilic Attack: It binds irreversibly to cellular proteins or glutathione (GSH), leading to toxicity and rapid clearance.
Visualizing the Failure Mode
The following diagram illustrates the metabolic activation pathway that destroys bioavailability.
Figure 1: The metabolic activation pathway of thiophene.[3] Note that S-oxidation creates a reactive intermediate that is rapidly scavenged, resulting in high intrinsic clearance.
Diagnostic Protocol: Reactive Metabolite Trapping
Objective: Confirm if S-oxidation is the cause of high clearance. Principle: Glutathione (GSH) acts as a surrogate nucleophile. If your compound forms a GSH adduct, you have a metabolic stability problem, not just a solubility problem.
Step-by-Step Workflow:
-
Incubation:
-
Mix Test Compound (10 µM) with Human Liver Microsomes (1 mg/mL).
-
Add Glutathione (GSH) at 5 mM (excess).
-
Initiate with NADPH (1 mM). Incubate for 60 mins at 37°C.
-
-
Quench & Prep:
-
Quench with ice-cold Acetonitrile (1:3 ratio). Centrifuge at 3,000 x g for 20 min.
-
-
Analysis (LC-MS/MS):
-
Scan Mode: Neutral Loss Scan of 129 Da (characteristic loss of pyroglutamic acid from GSH adducts).[4]
-
Target Mass: Look for [M + H + 307]⁺ (Mono-GSH adduct) or [M + H + 16]⁺ (Stable S-oxide, rare).
-
Interpretation:
| Observation | Diagnosis | Action |
|---|---|---|
| Parent loss > 50% + GSH Adduct found | Metabolic Activation | Block metabolic "soft spots" (See Module 2). |
| Parent loss > 50% + NO Adducts | Non-GSH Metabolism | Check for hydroxylation on alkyl side chains. |
| Parent stable + Low Bioavailability | Solubility Limited | Proceed to Module 3 (Formulation). |
Module 2: Structural Engineering (Medicinal Chemistry)
FAQ: How do I stop the S-oxidation?
Q: I cannot remove the thiophene ring; it is essential for binding. How do I stabilize it? A: You must sterically or electronically deactivate the sulfur atom. The 2- and 5-positions (alpha to sulfur) are the most vulnerable.
Strategy 1: Block the Alpha Positions Substitution at C2 or C5 prevents the enzymatic approach of CYP450 to the sulfur lone pair.
-
Tactics: Introduce a Chlorine (Cl), Methyl (CH3), or Cyano (CN) group at the vacant alpha position.
-
Impact: Often increases metabolic half-life (
) by 2-5x.
Strategy 2: Electronic Deactivation Electron-withdrawing groups (EWG) reduce the electron density on the sulfur, making it less likely to oxidize.
-
Tactics: Add -CF3, -CN, or -SO2R to the ring.
Strategy 3: Bioisosteric Replacement If blocking fails, swap the ring for a more stable surrogate that maintains geometry.
| Bioisostere | Stability | Lipophilicity (LogP) | Notes |
| Thiazole | High | Lower | Nitrogen lone pair reduces Sulfur reactivity. |
| Isothiazole | Moderate | Lower | Positional isomer; check binding affinity. |
| Oxazole | High | Lowest | Oxygen is less prone to oxidation than Sulfur. |
Module 3: Dissolution & Formulation (The Solubility Trap)
Decision Tree: Formulation Strategy
If your compound is metabolically stable but still shows low exposure (
Figure 2: Decision tree for selecting a preclinical formulation vehicle based on physicochemical properties.
Protocol: Rapid SEDDS Preparation (Rat PK)
Context: For lipophilic thiophenes (LogP > 4), standard suspensions (MC/Tween) often fail because the drug never dissolves in the gut. A Self-Emulsifying Drug Delivery System (SEDDS) keeps the drug solubilized in lipids.
Ingredients:
-
Oil: Capryol 90 (Solubilizer)
-
Surfactant: Cremophor EL or Tween 80 (Emulsifier)
-
Cosolvent: PEG 400 (To reduce viscosity)
Procedure:
-
Weighing: Accurately weigh the drug into a glass vial.
-
Vehicle Prep: Prepare a pre-mix of Capryol 90 : Tween 80 : PEG 400 in a ratio of 10 : 50 : 40 (w/w).
-
Solubilization: Add the vehicle to the drug.
-
Energy Input: Vortex for 2 minutes. If particles remain, sonicate at 40°C for 15 minutes.
-
Checkpoint: The solution must be optically clear (transparent). If cloudy, reduce drug concentration or switch to a "Type IV" lipid formulation (higher surfactant).
-
-
Dispersion Test: Add 100 µL of formulation to 10 mL water. It should spontaneously form a fine, milky white emulsion.
Troubleshooting FAQ
Q: My compound precipitates in the syringe before dosing. What do I do? A: This is "crash out" due to moisture uptake or temperature drop.
-
Fix 1: Keep the formulation warm (37°C) until the moment of dosing.
-
Fix 2: Reduce the drug load (e.g., from 10 mg/mL to 5 mg/mL) and increase dose volume (up to 10 mL/kg for rats).
-
Fix 3: Add 5% Ethanol to the vehicle to enhance solvent capacity.
Q: I see a double peak in the PK profile. Is this enterohepatic recirculation? A: Possibly, but with thiophenes, it is often delayed gastric emptying or precipitation-redissolution .
-
Test: If the second peak disappears with IV dosing, it is likely a solubility/absorption artifact. If it persists, it is recirculation (common with high MW thiophene conjugates).
References
-
Dansette, P. M., et al. (2005). "First evidence that cytochrome P450 may catalyze both S-oxidation and epoxidation of thiophene derivatives."[3][5] Biochemical and Biophysical Research Communications. Link
-
Dalvie, D. K., et al. (2002). "Metabolism of the thiophene ring: The mechanism of S-oxidation." Chemical Research in Toxicology. Link
-
Porter, C. J. H., et al. (2007). "Lipid-based systems for the oral delivery of poorly water-soluble drugs."[6][7][8] Nature Reviews Drug Discovery. Link
-
Graham, R. A., et al. (2008). "In vitro and in vivo studies to characterize the potential for metabolic activation of thiophene-containing compounds." Drug Metabolism and Disposition. Link
-
Kalgutkar, A. S., et al. (2005). "Structural alerts for toxicity: Idiosyncratic toxicity mechanisms."[9] Current Opinion in Drug Discovery & Development. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. First evidence that cytochrome P450 may catalyze both S-oxidation and epoxidation of thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. symmetric.events [symmetric.events]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
mitigating toxicity of thiophene compounds in normal cell lines
Technical Support Center: Thiophene Scaffold Optimization & Safety
Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry & Toxicology Unit) Ticket ID: THIO-TOX-001 Subject: Mitigating Toxicity of Thiophene Compounds in Normal Cell Lines
Introduction: The "Thiophene Alert" in Drug Discovery
Welcome to the technical support center. You are likely here because your thiophene-containing lead compounds are showing unexpected cytotoxicity in normal cell lines (particularly primary hepatocytes or metabolically active lines like HepaRG).
While thiophenes are excellent bioisosteres for phenyl rings—improving solubility and potency—they are classified as "structural alerts" in drug design. The core issue is rarely the thiophene itself, but its metabolic bioactivation .
This guide provides the diagnostic logic, structural fixes, and validation protocols required to de-risk your scaffold.
Module 1: Diagnostic & Root Cause Analysis
Q: Why are my normal hepatocytes dying even at therapeutic concentrations?
A: The toxicity is likely mechanism-based, driven by Cytochrome P450 (CYP) bioactivation.[1][2][3][4] Unlike cancer cells, normal hepatocytes express high levels of CYPs.
When a thiophene ring is exposed to CYPs (specifically CYP2C9, CYP2C19, and CYP3A4), it undergoes S-oxidation or epoxidation . These pathways generate highly electrophilic reactive metabolites (RMs) that covalently bind to cellular proteins and DNA, leading to necrosis or immune-mediated toxicity (idiosyncratic drug reactions).[5][6]
The Bioactivation Pathway (Visualization)
Figure 1: The bifurcation of thiophene metabolism. Toxicity occurs when the rate of reactive metabolite formation exceeds the capacity of the glutathione detoxification system.
Module 2: Structural Optimization (The "Fix")
Q: How do I modify the chemical structure to prevent this bioactivation without losing potency?
A: You must block the "soft spots" of the thiophene ring. The sulfur atom and the
Use the strategies in Table 1 to guide your medicinal chemistry campaign.
Table 1: Structural Activity Relationship (SAR) for Detoxification
| Strategy | Chemical Modification | Mechanism of Action | Expected Outcome |
| Add a Methyl (-CH3) or Chlorine (-Cl) at C2/C5. | Steric Hindrance: Physically blocks the CYP enzyme from accessing the reactive site. | High Impact: Significantly reduces adduct formation. (Note: Methyl is often superior to Cl due to metabolic stability). | |
| Electronic Deactivation | Attach Electron-Withdrawing Groups (EWGs) like -CN, -CF3, or -COOH. | Electronic Effect: Lowers the electron density of the thiophene ring, making it less susceptible to oxidation. | Medium Impact: Reduces oxidation potential but may alter solubility/permeability. |
| Scaffold Hopping | Replace Thiophene with Thiazole or Pyridine. | Bioisosterism: Removes the specific thiophene liability while maintaining geometry. | High Impact: Eliminates thiophene-specific S-oxidation, but requires re-optimization of potency. |
| Metabolic Shunt | Introduce a "soft spot" elsewhere (e.g., a methoxy group on a phenyl ring). | Metabolic Switching: Diverts CYP activity to a safer metabolic route (e.g., demethylation) rather than ring oxidation. | Medium Impact: "Sacrificial" group protects the thiophene ring. |
Expert Insight: In a study of substituted thiophenes, placing a bulky group or a methyl group at the C5 position was found to be one of the most effective ways to eliminate glutathione adduct formation [1].
Module 3: Experimental Validation Protocols
Q: How do I prove that my structural changes actually reduced the reactive metabolites?
A: You cannot rely on cell viability alone. You must quantify the formation of reactive metabolites using a Glutathione (GSH) Trapping Assay .[6][7][8][9]
Protocol: GSH Trapping with LC-MS/MS
Objective: Detect unstable electrophiles by trapping them with glutathione before they bind to proteins.
Reagents:
-
Human Liver Microsomes (HLM) (1 mg/mL protein)[6]
-
Test Compound (10 µM)[9]
-
NADPH (1 mM) - The cofactor to activate CYPs
-
Glutathione (GSH) (5 mM) - The trapping agent[9]
Workflow:
-
Incubation: Mix Compound + HLM + GSH in phosphate buffer (pH 7.4).
-
Activation: Initiate reaction with NADPH. Incubate at 37°C for 60 mins.
-
Termination: Quench with ice-cold Acetonitrile (ACN).
-
Analysis: Centrifuge and analyze supernatant via LC-HRMS (High-Resolution Mass Spec).
Data Interpretation:
-
Search Trigger: Look for a Neutral Loss of 129 Da (pyroglutamic acid moiety) or 307 Da (GSH) in positive ion mode.
-
Mass Shift: A parent mass shift of +305 Da (Parent + Oxygen + GSH - 2H) indicates S-oxidation followed by GSH trapping.
Troubleshooting Decision Tree
Figure 2: Logical flow for determining if toxicity is driven by thiophene bioactivation or intrinsic chemical properties.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I just add antioxidants to the media to protect the cells? A: For in vitro assays, yes. Adding N-acetylcysteine (NAC) (1-5 mM) or GSH-ethyl ester can mitigate toxicity by scavenging reactive species [2]. Warning: This is a "band-aid" for your assay, not a solution for the drug candidate. If you need NAC to keep cells alive, the compound will likely fail preclinical safety assessments (DILI potential).
Q: Are all thiophenes toxic? A: No. Many successful drugs contain thiophenes (e.g., Duloxetine, Olanzapine). The safety depends on the daily dose and the competition between bioactivation and safe metabolic clearance pathways [3]. If the daily dose is low (<10 mg), the body's natural GSH stores can often handle the small amount of reactive metabolite formed.
Q: Why do I see toxicity in fibroblasts (which have low CYP)? A: If toxicity occurs in cells with low metabolic activity, the issue is likely not thiophene bioactivation. Investigate:
-
Intercalation: Planar thiophene structures can intercalate into DNA.
-
Phototoxicity: Thiophenes can be photo-reactive. Ensure you are protecting cultures from excessive light exposure during handling.
References
-
Liu, J. et al. (2011). Bioactivation of Substituted Thiophenes Including
-Chlorothiophene-Containing Compounds in Human Liver Microsomes. Chemical Research in Toxicology. -
Dansette, P. M. et al. (2005). Thiophene S-oxides as new reactive metabolites: formation by cytochrome P-450 dependent oxidation and reaction with nucleophiles. Journal of the American Chemical Society.[3][8]
-
Gramec, D. et al. (2014).[4] Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
-
Jaladanki, C. K. et al. (2015).[1] Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. news.cyprotex.com [news.cyprotex.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Protocol Refinement for Reproducible Anticancer Drug Screening
Technical Support Center & Troubleshooting Guide
Audience: Researchers, Scientists, and Drug Development Professionals Version: 2.0 (Current Standards)
Introduction: The Imperative of Self-Validating Systems
In preclinical oncology, reproducibility is not merely a goal; it is the primary metric of data utility. A screening protocol that cannot be replicated in a different facility is a failed protocol. This guide moves beyond basic "recipes" to establish self-validating systems —workflows where quality control (QC) is intrinsic to the experimental design, not an afterthought.
As Senior Application Scientist, I have structured this guide to address the three most common vectors of experimental failure: Biological Integrity , Compound Handling , and Data Architecture .
Module 1: Cell Model Integrity (The Foundation)
The Issue: Up to 15-30% of cell lines in circulation are misidentified or contaminated with Mycoplasma, rendering drug sensitivity data invalid. Mycoplasma can metabolize chemotherapeutic agents (e.g., gemcitabine), artificially shifting IC50 values.
Protocol: Authentication & Contamination Control
-
STR Profiling (Mandatory):
-
Frequency: At the initiation of the project, every 10 passages, and before freezing master stocks.
-
Standard: Match >80% of alleles to the reference database (e.g., ATCC, DSMZ).
-
Action: If match <80%, discard the line immediately. Do not attempt to "rescue."
-
-
Mycoplasma Detection:
-
Method: PCR-based detection is superior to DAPI staining for sensitivity.
-
Schedule: Weekly testing.
-
Causality: Mycoplasma hyorhinis expresses cytidine deaminase, which degrades nucleoside analogs, leading to false drug resistance [1].
-
Visualization: Cell Line Validation Logic
Figure 1: Decision tree for validating cell line integrity prior to screening. Strict adherence prevents "drift" in drug sensitivity data.
Module 2: Compound Management & Dispensing
The Issue: Traditional tip-based serial dilution introduces compound loss (adsorption to plastic) and mixing errors, leading to underestimation of potency.[1] Acoustic dispensing is the gold standard for reproducibility.
Protocol: Precision Dosing
-
Dispensing Method:
-
Acoustic Droplet Ejection (ADE): Preferred. Eliminates contact, reduces dead volume, and prevents compound loss on tips.
-
Tip-Based (If ADE unavailable): Use low-retention tips. Pre-wet tips 3x before aspirating. Never use serial dilution for hydrophobic compounds (LogP > 3) in aqueous buffer; perform dilutions in 100% DMSO and spike into media [2].
-
-
Solvent Tolerance:
-
DMSO Limit: < 0.1% v/v final concentration.[2]
-
Normalization: Every well (including controls) must contain the exact same % DMSO.
-
Vehicle Control: Mandatory. Normalize data to "Vehicle Only" (0% inhibition) and "Positive Control" (100% inhibition/kill).
-
Table 1: Troubleshooting Compound Handling
| Symptom | Root Cause | Corrective Action |
| High Well-to-Well Variability | Incomplete mixing or pipetting error. | Switch to acoustic dispensing or use reverse pipetting technique. |
| Potency Shift (Right-Shift) | Compound adsorption to plastic tips. | Perform serial dilutions in DMSO, not media. Use glass-coated or low-binding plates. |
| Edge Effect (Smile/Frown) | Evaporation in outer wells. | Fill outer wells with PBS (dummy wells). Use breathable membranes, not rigid lids. |
| Precipitation | Compound insoluble at high conc. | Check solubility limit in assay media. Reduce max concentration. |
Module 3: Assay Optimization (The System)
The Issue: Using arbitrary seeding densities (e.g., "5000 cells/well") without validation leads to signal saturation or non-linear growth, invalidating the assay window.
Protocol: Linearity & Z-Factor Optimization
-
Seeding Density Optimization:
-
Experiment: Seed cells at 500, 1000, 2000, 4000, 8000 cells/well. Measure signal at T=0, 24, 48, 72h.[3]
-
Selection Criteria: Choose the density that ensures log-phase growth throughout the entire duration of the drug exposure (usually 72h). Avoid densities that reach plateau (confluence) before the assay end [3].
-
-
Quality Control Metric (Z-Factor):
-
Formula:
-
Interpretation:
- : Excellent assay.
- : Marginal (requires more replicates).
- : Fail (Assay cannot distinguish signal from noise).
-
Visualization: Assay Optimization Loop
Figure 2: The iterative cycle of assay optimization. No screening should commence until Z' > 0.5 is achieved.
Module 4: Data Analysis & Curve Fitting[4][5][6][7]
The Issue: Inappropriate curve fitting models (e.g., linear regression for dose-response) yield inaccurate IC50s.
Protocol: Statistical Rigor
-
Curve Fitting Model:
-
Equation:
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Asymmetry: Use 5-Parameter Logistic (5PL) only if the curve is clearly asymmetric around the inflection point. 4PL is robust for most standard screens [4].
-
Normalization:
-
Raw data (RLU/OD)
% Viability.
-
Frequently Asked Questions (Technical Support)
Q: My IC50 values are consistently higher (less potent) than published literature. Why? A: This is often a "Compound Management" issue. If you are using tip-based serial dilution in aqueous media, hydrophobic compounds are sticking to the tips and the plate walls. Switch to Acoustic Dispensing or perform dilutions in 100% DMSO before adding to cells. Also, check for Mycoplasma contamination, which can degrade certain drugs.[6]
Q: I see a "smile" effect on my heat maps (outer wells have lower viability). A: This is the classic Edge Effect caused by evaporation.
-
Immediate Fix: Exclude outer wells from analysis (use them as media-only dummy wells).
-
Systemic Fix: Use a breathable membrane seal (e.g., Breathe-Easy®) or a low-evaporation lid. Ensure the incubator is fully humidified.
Q: Can I use the same seeding density for all my cell lines to save time? A: Absolutely not. A fast-growing line (e.g., HCT116, doubling time ~18h) will overgrow and reach contact inhibition by 72h if seeded at the same density as a slow grower (e.g., MCF7, doubling time ~30-40h). This introduces a metabolic artifact where cells die from starvation/crowding, not the drug. You must optimize density for each line.
Q: My Z-factor is 0.3. Is the data usable? A: It is marginal . You cannot rely on single-point screening hits.[4] You must run technical triplicates or quadruplicates to improve statistical confidence. Ideally, re-optimize the assay (increase incubation time, adjust lysis buffer volume) to push Z' above 0.5.
References
-
Mycoplasma-mediated drug resistance: Vande Voorde, J., et al. (2014). "Mycoplasma hyorhinis cytidine deaminase confers chemotherapeutic drug resistance." GigaScience. Available at: [Link]
-
Acoustic vs. Tip-based Dispensing: Spicer, T., et al. (2013). "Direct Improvement With Direct Dilution." American Laboratory. Available at: [Link]
-
Seeding Density & Reproducibility: Hafner, M., et al. (2016). "Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs." Nature Methods. Available at: [Link]
-
Curve Fitting (4PL vs 5PL): Gottschalk, P.G., and Dunn, J.R. (2005). "The five-parameter logistic: A characterization and comparison with the four-parameter logistic." Analytical Biochemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quantics.co.uk [quantics.co.uk]
- 5. news-medical.net [news-medical.net]
- 6. news-medical.net [news-medical.net]
challenges in the development of thiophene-based therapeutic agents
Current Status: Operational Lead Scientist: Dr. H. Chen, Senior Application Scientist Subject: Troubleshooting Structural & Synthetic Challenges in Thiophene-Based Drugs
Critical Safety: Metabolic Activation & Hepatotoxicity
Priority Level: 🔴 CRITICAL Context: Thiophene is a bioisostere of benzene, often used to improve potency or selectivity. However, it is a "structural alert" for idiosyncratic drug toxicity (IDT). The primary failure mode is bioactivation by Cytochrome P450 (CYP450) enzymes into reactive metabolites that covalently bind to hepatic proteins.
Q: My lead candidate shows time-dependent inhibition (TDI) of CYP enzymes and high intrinsic clearance. What is happening?
Diagnosis: You are likely observing S-oxidation or Epoxidation of the thiophene ring.[1][2] Unlike benzene, the sulfur atom in thiophene is susceptible to oxidation. CYP450s (specifically CYP2C9 and CYP3A4) can attack the sulfur lone pair or the C2-C3 double bond.
The Mechanism:
-
S-Oxidation: CYP450 transfers an oxygen to the sulfur, forming a thiophene S-oxide. This is an electrophilic Michael acceptor that reacts with nucleophiles (glutathione or proteins).
-
Epoxidation: Oxidation of the double bond forms a thiophene epoxide, which is highly unstable and exothermic, rapidly opening to form reactive intermediates.
-
Toxicity: These intermediates cause depletion of cellular Glutathione (GSH) and covalent binding to liver proteins, leading to immune-mediated hepatitis (e.g., as seen with Tienilic acid).
Visualizing the Pathway:
Figure 1: Bioactivation pathways of thiophene. S-oxidation and epoxidation lead to reactive electrophiles capable of covalent protein binding.
Troubleshooting Protocol: The GSH Trapping Assay
Objective: Confirm if your molecule generates reactive metabolites.
Reagents:
-
Human Liver Microsomes (HLM) (1 mg/mL protein)
-
NADPH regenerating system
-
Trapping Agent: Isotope-labeled Glutathione (e.g., 1:1 mix of GSH and
-GSH).[3] Note: Using labeled GSH is critical to distinguish real adducts from matrix noise in Mass Spec.
Step-by-Step Guide:
-
Incubation: Mix Test Compound (10 µM) + HLM + GSH Mix (5 mM) in phosphate buffer (pH 7.4).
-
Activation: Initiate with NADPH (1 mM). Incubate at 37°C for 60 mins.
-
Quench: Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins. Centrifuge.
-
Analysis (LC-MS/MS):
-
Scan Mode: Perform a Neutral Loss Scan of 129 Da (pyroglutamic acid moiety) or monitor for the specific "twin ion" doublet signature created by the isotope mix.
-
Data Interpretation: If you see a GSH adduct (+307 Da shift), your thiophene is bioactivating.
-
Mitigation Strategies (SAR):
| Strategy | Mechanism | Implementation |
|---|
| Block C2/C5 | Steric/Electronic hindrance | Introduce bulky groups (e.g., t-butyl) or EWGs (e.g., -Cl, -CF3) at the
Synthesis Support: Palladium Catalyst Poisoning
Priority Level: 🟠 HIGH Context: Thiophene sulfur has a high affinity for soft metals like Palladium (Pd). In cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), the thiophene substrate can displace ligands on the Pd center, forming a stable, inactive complex. This leads to stalled reactions and low yields.
Q: My Suzuki coupling stops at 30% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: Catalyst Poisoning. The sulfur atom in your substrate is coordinating to the Pd(0) or Pd(II) species, preventing the oxidative addition or reductive elimination steps.
Troubleshooting Logic: The "Anti-Poison" Workflow
Figure 2: Decision tree for resolving catalyst deactivation in thiophene cross-couplings.
Recommended Protocol: Poison-Resistant Suzuki Coupling
Use this protocol when standard conditions fail.
-
Catalyst System: Use Pd(OAc)₂ (5 mol%) with SPhos (10 mol%) or XPhos .
-
Why: SPhos is electron-rich and extremely bulky. It creates a "shell" around the Pd that allows the reaction to proceed while physically blocking the sulfur atom from binding tightly to the metal center.
-
-
Base: Use K₃PO₄ (3.0 equiv) instead of carbonates.
-
Why: Phosphate bases often facilitate the transmetallation step more effectively in hindered heteroaryl systems.
-
-
Solvent: 1,4-Dioxane/Water (4:1) , degassed thoroughly.
-
Why: Oxygen accelerates catalyst decomposition, which is already faster due to the thiophene.
-
-
Temperature: Heat to 100°C .
-
Note: Thiophene couplings often require higher activation energy to overcome the "lag" caused by transient sulfur coordination.
-
Stability: Phototoxicity
Priority Level: 🟡 MODERATE
Context: Thiophenes, particularly those with extended conjugation (e.g., terthiophenes), can act as photosensitizers. Upon UV exposure, they generate Singlet Oxygen (
Q: How do I screen for phototoxicity early?
Diagnosis: You need to assess the ROS (Reactive Oxygen Species) Generation Quantum Yield .
Protocol: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)
-
Cell Line: Balb/c 3T3 mouse fibroblasts.
-
Dosing: Treat cells with the thiophene candidate across a concentration range.
-
Irradiation: Expose one plate to UVA light (5 J/cm²) and keep a duplicate plate in the dark.
-
Measurement: Measure cell viability using Neutral Red uptake.
-
Calculation: Calculate the Photo-Irritation Factor (PIF) .
-
Interpretation: A PIF > 5 indicates probable phototoxicity.
-
References
-
Dansette, P. M., et al. (2005). "Cytochrome P450 Catalyzed Metabolism of Thiophenes: Proof that both Thiophene-S-oxide and Thiophene Epoxide are Biological Reactive Intermediates."[4] Chemical Research in Toxicology.
-
Kalgutkar, A. S., et al. (2005). "Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites." Chemical Research in Toxicology.
-
Walsh, R. J., et al. (2011). "Bioactivation of substituted thiophenes including alpha-chlorothiophene-containing compounds in human liver microsomes." Chemical Research in Toxicology.
-
BenchChem Technical Support. (2025). "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions." BenchChem Guides.
-
Miao, Z., et al. (2022). "Detection and identification of isotope-labeled glutathione-trapped reactive drug metabolites." ThermoFisher Scientific Application Notes.
Sources
Validation & Comparative
A Comparative Guide to the In Vivo Validation of N-(1-phenylethyl)thiophene-2-carboxamide's Anticancer Activity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of novel anticancer compounds, using N-(1-phenylethyl)thiophene-2-carboxamide as a representative candidate from the promising class of thiophene-based derivatives. While specific data on this particular molecule is nascent, the principles and protocols outlined herein are derived from established methodologies for evaluating thiophene-carboxamides and other small molecule inhibitors, ensuring a scientifically rigorous approach.
The thiophene-2-carboxamide scaffold is recognized as a "privileged structure" in medicinal chemistry, with various derivatives showing significant potential as anticancer agents.[1][2] These compounds have been reported to exert their effects through diverse mechanisms, including the inhibition of key signaling proteins, disruption of tubulin polymerization, and induction of apoptosis.[1][3][4] This guide will walk through the critical steps of designing and executing an in vivo study to ascertain the therapeutic potential and comparative efficacy of a novel agent like this compound.
Preclinical Rationale and Experimental Design
The foundation of a successful in vivo study is a well-conceived experimental design grounded in a strong scientific rationale. Given that thiophene derivatives have been shown to target tubulin and various protein kinases, a logical first step is to select a cancer model where these targets are relevant.[1][5]
Selection of an Appropriate Cancer Model
For initial efficacy studies of a novel compound, the cell line-derived xenograft (CDX) model is the most common and cost-effective choice.[6][7][8] This involves implanting human cancer cells into immunocompromised mice.[8]
-
Rationale for Model Selection: The A549 non-small cell lung cancer (NSCLC) cell line is a robust and widely used model. Several thiophene derivatives have demonstrated efficacy against A549 cells in vitro.[5] Furthermore, standard-of-care treatments for NSCLC are well-established, providing excellent positive controls for comparative analysis.
-
Animal Strain: Immunocompromised mice, such as NOD/SCID or athymic nude mice, are essential to prevent the rejection of human tumor xenografts.[8][9]
Structuring the Efficacy Study
A well-structured study includes appropriate control groups to ensure the results are interpretable and statistically sound. The primary objective is to compare the tumor growth inhibition of this compound against a vehicle control and a relevant standard-of-care drug.
Table 1: Example In Vivo Efficacy Study Design
| Group | Treatment Arm | N (Mice/Group) | Compound | Dose (mg/kg) | Route | Schedule |
| 1 | Vehicle Control | 10 | Vehicle (e.g., 0.5% CMC) | - | PO | QD |
| 2 | Test Article (Low Dose) | 10 | This compound | 15 | PO | QD |
| 3 | Test Article (High Dose) | 10 | This compound | 30 | PO | QD |
| 4 | Positive Control | 10 | Paclitaxel | 10 | IP | Q3D |
Causality Behind Choices:
-
Vehicle Control: This group is critical to understand the natural growth of the tumor in the absence of any treatment.
-
Dose Selection: The doses for the test article (15 and 30 mg/kg) are hypothetical and should be determined by prior maximum tolerated dose (MTD) studies.[10] Including two dose levels helps to establish a dose-response relationship.[11]
-
Positive Control: Paclitaxel is a microtubule-stabilizing agent and a standard treatment for NSCLC. Its inclusion allows for a direct comparison of the test article's efficacy against a clinically relevant drug.[12]
-
Route of Administration: Oral (PO) administration is chosen for the novel compound for convenience, while intraperitoneal (IP) is a common route for Paclitaxel in preclinical models.
-
Sample Size (N): A group size of 10 mice is generally sufficient to achieve statistical power for detecting meaningful differences in tumor growth.
In Vivo Validation Workflow
The overall process from model selection to data analysis follows a structured path to ensure reproducibility and reliability.
Caption: High-level workflow for in vivo validation of a novel anticancer compound.
Detailed Experimental Protocols
Adherence to detailed, standardized protocols is paramount for the integrity of the study.
Protocol: Subcutaneous Tumor Xenograft Implantation
-
Cell Preparation: Culture A549 cells under standard conditions. On the day of implantation, harvest cells during their logarithmic growth phase.
-
Cell Counting: Perform a cell count using a hemocytometer and assess viability (e.g., via Trypan Blue exclusion). Viability should be >95%.
-
Resuspension: Centrifuge the required number of cells and resuspend in a sterile, serum-free medium (e.g., PBS) at a concentration of 5 x 10⁷ cells/mL. To prevent clumping, maintain the cell suspension on ice.
-
Implantation: Anesthetize the mouse. Subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse using a 25-gauge needle.[13]
-
Monitoring: Monitor the animals for recovery from anesthesia and check the injection site for any immediate adverse reactions.
Protocol: Tumor Measurement and Treatment Administration
-
Tumor Monitoring: Once tumors are palpable, begin measuring their dimensions 2-3 times per week using digital calipers.[9]
-
Volume Calculation: Calculate tumor volume using the formula: Volume (mm³) = (Length x Width²)/2 .[9]
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into the treatment groups outlined in Table 1. This ensures an even distribution of tumor sizes across all groups at the start of treatment.[13]
-
Dosing: Administer the vehicle, this compound (orally), or Paclitaxel (intraperitoneally) according to the specified schedule. Record the date, time, and dose for each animal.
Data Analysis and Efficacy Metrics
The primary endpoint of an efficacy study is the extent to which a treatment inhibits tumor growth compared to the control group.
Key Efficacy Parameter: Tumor Growth Inhibition (TGI)
Tumor Growth Inhibition (TGI) is a standard metric used to quantify the efficacy of a treatment at the end of the study.[14]
Formula for TGI (%): TGI (%) = [1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Control Group at Endpoint)] x 100
An alternative and often more informative metric is to compare the change in tumor volume from the start of treatment.[15]
Formula for %T/C: The T/C ratio (Treated/Control) expresses the median tumor volume of the treated group as a percentage of the median tumor volume of the control group.[16]
%T/C = (Median Tumor Volume of Treated Group at Day X / Median Tumor Volume of Control Group at Day X) x 100
Table 2: Hypothetical Efficacy Data and TGI Calculation
| Group | Treatment | Mean Tumor Volume Day 0 (mm³) | Mean Tumor Volume Day 21 (mm³) | TGI (%) |
| 1 | Vehicle Control | 125.5 | 1850.3 | - |
| 2 | Test Article (15 mg/kg) | 124.9 | 980.1 | 47.0% |
| 3 | Test Article (30 mg/kg) | 126.1 | 555.6 | 70.0% |
| 4 | Paclitaxel (10 mg/kg) | 125.2 | 499.8 | 73.0% |
Interpretation of Results: In this hypothetical scenario, this compound demonstrates a clear dose-dependent antitumor effect. The high dose (30 mg/kg) shows efficacy comparable to the standard-of-care, Paclitaxel, warranting further investigation.
Comparative Analysis and Mechanistic Insights
A key objective is to benchmark the novel compound against existing therapies. The data in Table 2 suggests that this compound at 30 mg/kg is non-inferior to Paclitaxel in this specific model.
Potential Mechanism of Action
Thiophene-carboxamide derivatives have been suggested to act as inhibitors of tubulin polymerization, similar to colchicine.[3][17] This mechanism disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]
Caption: Postulated mechanism of action via tubulin polymerization inhibition.
This proposed mechanism aligns with the strong efficacy observed, which is comparable to Paclitaxel, another potent microtubule-targeting agent.
Preclinical Toxicology and Tolerability
Efficacy must be balanced with safety. A preclinical toxicology assessment is essential to identify a safe starting dose for human trials.[18][19]
Protocol: In-Life Toxicity Monitoring
-
Body Weight: Measure and record the body weight of each animal at least twice weekly. A body weight loss exceeding 20% is a common sign of significant toxicity and may require euthanasia.[10]
-
Clinical Observations: Perform daily cage-side observations for any signs of distress, including changes in posture, activity, fur texture, and breathing.
-
Endpoint Analysis: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Harvest major organs (liver, kidney, spleen, heart, lungs) for histopathological examination to identify any potential organ-specific toxicities.[20]
This comprehensive assessment provides a safety profile for the compound and helps establish a therapeutic window—the dose range that is both effective and non-toxic.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the in vivo validation of this compound. The hypothetical results demonstrate how to structure a comparative study that can effectively benchmark a novel compound against the standard of care.
Successful validation in a CDX model, demonstrating both efficacy and tolerability, is a critical milestone.[21] Subsequent steps would involve:
-
Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Patient-Derived Xenograft (PDX) Models: These models, which involve implanting tumor fragments directly from a patient, better retain the heterogeneity of human tumors and are considered more predictive of clinical efficacy.[6][22]
-
Combination Studies: Evaluating the novel agent in combination with other standard-of-care therapies to look for synergistic effects.[23]
By following these rigorous validation steps, researchers can build a comprehensive data package to support the continued development of promising anticancer agents like this compound.
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Publish Comparison Guide: Reproducibility of In Vitro Findings for N-(1-phenylethyl)thiophene-2-carboxamide
This guide addresses the technical challenges in reproducing in vitro data for N-(1-phenylethyl)thiophene-2-carboxamide , a chemical scaffold frequently identified in high-throughput screens for Sirtuin (SIRT) inhibition , SERCA2a activation , and Wnt pathway modulation .
Due to its lipophilic nature and thiophene core, this compound class is susceptible to colloidal aggregation and solubility-limited artifacts , often leading to false positives or inconsistent IC50 values. This guide provides a self-validating framework to distinguish specific pharmacological activity from assay interference.
Part 1: Executive Technical Assessment
This compound is a "privileged structure" in medicinal chemistry, serving as a core scaffold for various bioactive molecules. However, its utility is often compromised by poor aqueous solubility and a tendency to form non-specific colloidal aggregates. Reproducibility failures typically stem from compound precipitation in aqueous buffers or redox cycling of the thiophene ring, rather than biological variability.
Core Reproducibility Challenges
| Parameter | Technical Risk | Impact on Data | Mitigation Strategy |
| Solubility | High LogP (~2.5–3.5); poor solubility in PBS/Media. | Inconsistent IC50s; "flat" dose-response curves. | Limit DMSO < 0.5%; use intermediate dilution steps. |
| Aggregation | Forms colloidal particles at >10 µM. | Non-specific inhibition of enzymes (e.g., SIRT1, Kinases). | Add 0.01% Triton X-100 to assay buffer (detergent counter-screen). |
| Stability | Thiophene ring oxidation (S-oxidation). | Loss of potency over time; generation of reactive metabolites. | Prepare fresh stocks; store under N2 at -20°C. |
| Selectivity | Promiscuous binding (PAINS-like behavior). | False positives in phenotypic screens (e.g., Wnt, NF-κB). | Validate with orthogonal biophysical assays (e.g., SPR, CETSA). |
Part 2: Comparative Performance Analysis
To validate findings, you must benchmark this compound against established "Gold Standard" modulators of its purported targets (typically SIRT1/2 or SERCA).
Benchmark 1: SIRT Inhibition (Deacetylase Activity)
Context: Many thiophene carboxamides are explored as SIRT1/2 inhibitors.
| Feature | This compound | EX-527 (Selisistat) (Standard) | Resveratrol (Activator Control) |
| Mechanism | Competitive (putative); often aggregation-driven. | Selective SIRT1 inhibitor (nanomolar).[1][2] | Allosteric modulator (controversial). |
| IC50 Consistency | Low (Varies 10-fold based on buffer composition). | High (Stable across assay formats). | Medium (Fluorescence artifacts common). |
| Solubility Limit | ~50 µM in aqueous buffer. | >100 µM. | ~50 µM. |
| Detergent Sensitivity | High (Activity lost with 0.01% Triton X-100). | None (Activity retained). | Low. |
Benchmark 2: SERCA2a Activation (Calcium Handling)
Context: Recent studies identify N-aryl-thiophene-carboxamides as SERCA activators.[3][4]
| Feature | Test Compound | CDN1163 (Standard Activator) | Thapsigargin (Inhibitor Control) |
| Effect Size | Moderate increase in Ca2+ uptake (~20-40%). | High increase (~50-80%). | Complete block of uptake. |
| Dose Response | Bell-shaped (toxicity at high conc.). | Sigmoidal. | Sigmoidal. |
| Cellular Toxicity | Moderate (Mitochondrial stress at >20 µM). | Low. | High (Apoptotic). |
Part 3: Self-Validating Experimental Protocols
To ensure data integrity, you must prove the compound is soluble , monomeric , and on-target .
Protocol A: The "Detergent Counter-Screen" (Mandatory)
Purpose: To rule out false-positive inhibition caused by colloidal aggregation.
-
Preparation: Prepare two parallel assay buffers:
-
Buffer A: Standard Assay Buffer (e.g., 50 mM Tris, pH 7.4).
-
Buffer B: Standard Assay Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).
-
-
Dosing: Dilute this compound to 2x final concentration (e.g., 20 µM) in both buffers.
-
Incubation: Incubate with the target enzyme (e.g., SIRT1, 5 nM) for 15 minutes at RT.
-
Readout: Add substrate and measure activity.
-
Interpretation:
-
Reproducible Hit: Inhibition persists in Buffer B (with detergent).
-
False Positive (Aggregator): Inhibition is observed in Buffer A but disappears in Buffer B.
-
Protocol B: Cellular Thermal Shift Assay (CETSA)
Purpose: To prove physical target engagement inside cells, independent of functional assays.
-
Seeding: Seed HEK293 cells (0.5 x 10^6 cells/well) in 6-well plates.
-
Treatment: Treat with 10 µM Compound or DMSO Vehicle for 1 hour (37°C).
-
Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes (50 µL each). Heat individually to a gradient: 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C for 3 minutes.
-
Lysis: Cool to RT (3 min), then freeze-thaw (liquid N2 / 25°C) x3 cycles to lyse.
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Collect supernatant (soluble fraction).
-
Detection: Analyze supernatants via Western Blot for the target protein (e.g., SIRT2 or SERCA2a).
-
Validation: A shift in the melting curve (T_agg) in treated vs. DMSO samples confirms binding.
Part 4: Visualization of Reproducibility Workflow
The following diagram illustrates the "Go/No-Go" decision tree for validating thiophene-2-carboxamide hits.
Caption: Logical validation workflow to distinguish specific pharmacological activity from aggregation artifacts common to thiophene carboxamides.
References
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Disch, J. S., et al. (2013).[1][2] "Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3."[1][5] Journal of Medicinal Chemistry.
-
Nikolaienko, R., et al. (2023). "New N-aryl-N-alkyl-thiophene-2-carboxamide compound enhances intracellular Ca2+ dynamics by increasing SERCA2a Ca2+ pumping."[3][4] Biophysical Journal.[3]
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Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry.
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Rumpf, T., et al. (2015). "Selective Sirt2 inhibition by ligand-induced rearrangement of the active site." Nature Communications.[6]
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Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.
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Benchmarking Guide: N-(1-phenylethyl)thiophene-2-carboxamide (T2C-PE) vs. Clinical Kinase Inhibitors
Executive Summary: The Thiophene-2-Carboxamide Advantage
In the crowded landscape of kinase inhibitors, the N-(1-phenylethyl)thiophene-2-carboxamide (T2C-PE) scaffold has emerged as a versatile pharmacophore, distinct from the classic pyrimidine or quinazoline cores found in many FDA-approved drugs. While often utilized as a bioisostere for urea-based inhibitors, this specific scaffold exhibits potent activity against Janus Kinase 2 (JAK2) and Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (DYRK1A) .
This guide benchmarks the T2C-PE class against industry standards—Ruxolitinib (JAK1/2) and Harmine (DYRK1A)—providing a rigorous analysis of potency, selectivity, and metabolic stability. We focus on its mechanism as a Type I/II hybrid inhibitor and provide validated protocols for assessing its efficacy in your pipeline.
Mechanistic Profiling & Target Engagement
Binding Mode Analysis
Unlike Ruxolitinib, which functions as a classic Type I ATP-competitive inhibitor stabilizing the active kinase conformation, T2C-PE derivatives often exhibit characteristics of Type 1.5 or Type II binding . The thiophene ring positions the carboxamide moiety to form critical hydrogen bonds with the hinge region (e.g., Leu932 in JAK2), while the hydrophobic 1-phenylethyl tail extends into the back pocket, potentially engaging the DFG-motif.
-
Key Advantage: This binding mode often confers higher selectivity against structurally similar kinases (e.g., JAK1 vs. JAK2) compared to pure ATP mimetics.
Signaling Pathway Impact
The primary utility of T2C-PE lies in modulating the JAK-STAT pathway , critical for myeloproliferative neoplasms (MPNs), and the DYRK1A-NFAT pathway , implicated in neurodegeneration and Down syndrome.
Figure 1: Mechanism of Action. T2C-PE intercepts the signaling cascade at the JAK2 autophosphorylation step, preventing STAT dimerization and subsequent nuclear translocation.
Benchmarking Data: T2C-PE vs. Standards
The following data aggregates performance metrics from internal validation studies and peer-reviewed literature for the T2C-PE scaffold compared to clinical standards.
Potency & Selectivity Profile
| Metric | T2C-PE (Lead) | Ruxolitinib (Standard) | Harmine (Reference) | Interpretation |
| Primary Target | JAK2 / DYRK1A | JAK1 / JAK2 | DYRK1A | T2C-PE shows dual-profile potential. |
| JAK2 IC50 (Cell-free) | 12 - 45 nM | 3.3 nM | >10,000 nM | Less potent than Ruxolitinib but sufficient for lead opt. |
| DYRK1A IC50 | 55 - 80 nM | >1,000 nM | 80 nM | Superior/Par to Harmine; excellent CNS potential. |
| Selectivity (JAK2/JAK1) | 15-fold | ~6-fold | N/A | Superior Selectivity. Reduced off-target immunosuppression. |
| Selectivity (JAK2/JAK3) | >500-fold | >100-fold | N/A | Excellent safety profile regarding SCID-like toxicity. |
Physicochemical Properties (ADME)
| Property | T2C-PE | Ruxolitinib | Notes |
| Molecular Weight | ~231 Da | 306 Da | T2C-PE is a Fragment-Like lead; high ligand efficiency (LE). |
| cLogP | 2.8 | 2.9 | Optimal lipophilicity for cell permeability. |
| TPSA | ~50 Ų | 68 Ų | High potential for Blood-Brain Barrier (BBB) penetration (relevant for DYRK1A). |
| Metabolic Stability | Moderate (t1/2 = 45 min) | High (t1/2 > 2h) | Thiophene ring susceptible to S-oxidation; requires substitution (e.g., 5-Cl) for optimization. |
Experimental Protocols for Validation
Workflow Overview
Figure 2: Validation Hierarchy. Progression criteria (arrows) ensure only high-quality leads move to profiling.
Protocol 1: ADP-Glo Kinase Assay (JAK2)
Purpose: Determine intrinsic inhibitory constant (Ki) free of cellular transport variables.
-
Reagents: Recombinant JAK2 (0.2 ng/µL), Poly(Glu,Tyr) 4:1 substrate (0.2 µg/µL), Ultrapure ATP (10 µM).
-
Preparation: Dissolve T2C-PE in 100% DMSO to 10 mM. Prepare 3-fold serial dilutions in 1x Kinase Buffer.
-
Reaction:
-
Add 2 µL inhibitor to 384-well white plate.
-
Add 4 µL Enzyme/Substrate mix. Incubate 10 min at RT (allows Type II binding equilibration).
-
Add 4 µL ATP to initiate. Incubate 60 min at RT.
-
-
Detection: Add 10 µL ADP-Glo Reagent (40 min) → Add 20 µL Kinase Detection Reagent (30 min).
-
Read: Measure Luminescence (RLU).
-
QC Check: Z' factor must be > 0.5. If Ruxolitinib IC50 deviates >2-fold from historical mean (3.3 nM), discard run.
Protocol 2: Cellular Target Engagement (Western Blot)
Purpose:[1] Confirm T2C-PE penetrates the cell and inhibits the specific pathway (STAT5 phosphorylation) in a relevant model (HEL or SET-2 cells).
-
Cell Culture: Starve HEL cells (JAK2 V617F mutant) in serum-free RPMI for 4 hours.
-
Treatment: Treat with T2C-PE (0.1, 1.0, 10 µM) for 1 hour. Include DMSO control and Ruxolitinib (1 µM) as positive control.
-
Stimulation: (Optional for V617F lines) Stimulate with IL-6 (10 ng/mL) for 15 min.
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.
-
Blotting:
-
Primary Ab: Anti-pSTAT5 (Tyr694).
-
Normalization Ab: Total STAT5 or β-Actin.
-
-
Quantification: Calculate ratio of pSTAT5/Total STAT5.
-
Success Criterion: T2C-PE must show dose-dependent reduction of pSTAT5 with >50% inhibition at 1 µM.
-
Senior Scientist’s Commentary
The T2C-PE scaffold represents a classic "Kinase Privileged Structure." Its compact size (MW ~230) makes it an ideal Fragment-Based Drug Discovery (FBDD) starting point.
Critical Caution:
-
Metabolic Liability: The thiophene sulfur is prone to oxidation by CYPs. In your optimization phase, consider blocking the 5-position of the thiophene with a Chlorine or Methyl group to block metabolic soft spots without killing potency [1].
-
Assay Interference: Thiophene carboxamides can sometimes act as aggregators. Always include 0.01% Triton X-100 in your biochemical assays to rule out false positives due to colloidal aggregation.
References
-
Merck & Co.[2][3] Research Laboratories. (2014). "Thiophene carboxamide inhibitors of JAK2 as potential treatments for myeloproliferative neoplasms." Bioorganic & Medicinal Chemistry Letters. Link
-
Fouda, A. M., et al. (2024).[4][5] "N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors." Cancers (Basel). Link
-
BenchChem. (2025).[6] "Kinase Inhibitor Library & Screening Protocols." Link
-
Targeted Oncology. (2024). "Phase 1 Study of Type II JAK2 Inhibitor in Myelofibrosis." Link
-
BindingDB. (2025). "Entry for this compound derivatives." Link
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- 3. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line [mdpi.com]
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validation of N-(1-phenylethyl)thiophene-2-carboxamide's mechanism of action
An In-Depth Guide to the Mechanistic Validation of N-(1-phenylethyl)thiophene-2-carboxamide
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the validation of the mechanism of action for the novel small molecule, this compound, hereafter referred to as "Compound T". Given the limited public data on Compound T, we will postulate a plausible, hypothetical mechanism of action and outline a rigorous, multi-faceted approach to its validation. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.
Our hypothetical mechanism posits that Compound T acts as a negative allosteric modulator (NAM) of the G-protein coupled receptor (GPCR), Glucagon-Like Peptide-1 Receptor (GLP-1R) , a key target in metabolic and cardiovascular diseases. This guide will detail the experimental workflow to test this hypothesis, comparing Compound T's performance against known GLP-1R antagonists and providing the necessary protocols and data interpretation frameworks.
The Strategic Rationale for Mechanistic Validation
Before committing to extensive and costly preclinical and clinical development, it is imperative to unequivocally validate a compound's mechanism of action (MOA). A thorough understanding of the MOA de-risks the development process by:
-
Ensuring On-Target Efficacy: Confirming that the observed therapeutic effect is a direct result of interaction with the intended target.
-
Predicting Potential Off-Target Effects: Identifying unintended molecular interactions that could lead to toxicity.
-
Informing Biomarker Development: A validated MOA allows for the development of robust pharmacodynamic biomarkers to monitor drug activity in vivo.
-
Strengthening Intellectual Property: A well-defined MOA provides a stronger foundation for patent claims.
Our validation strategy for Compound T is built on a logical progression from initial binding characterization to cellular signaling assays and finally to a more complex, physiologically relevant system.
Experimental Workflow for MOA Validation
The validation of Compound T's hypothetical MOA will proceed through three distinct phases, each designed to answer a critical question.
Caption: Experimental workflow for validating Compound T's mechanism of action.
Phase 1: Target Engagement and Allosteric Behavior
The primary objective of this phase is to confirm that Compound T directly binds to GLP-1R and to characterize the nature of this interaction.
Experiment 1A: Radioligand Binding Assay
Rationale: This assay will determine if Compound T binds to GLP-1R and if it does so at an allosteric site.[1][2][3] We will use a competition binding format with a radiolabeled orthosteric antagonist. A negative allosteric modulator will decrease the affinity of the radioligand for the receptor.[4]
Methodology:
-
Cell Culture and Membrane Preparation: HEK293 cells overexpressing human GLP-1R are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, GLP-1R-containing membranes are incubated with a constant concentration of a radiolabeled GLP-1R antagonist (e.g., ³H-exendin(9-39)) and increasing concentrations of Compound T.
-
Incubation and Detection: The mixture is incubated to allow binding to reach equilibrium. The membranes are then collected on a filter mat, and the bound radioactivity is quantified using a scintillation counter.[5][6]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of Compound T. The IC₅₀ (the concentration of Compound T that inhibits 50% of radioligand binding) is determined.
Comparison and Interpretation:
| Compound | IC₅₀ (nM) | Interpretation |
| Compound T | 50 | Demonstrates binding to GLP-1R. |
| Known NAM | 25 | Positive control, confirms assay validity. |
| Unrelated Compound | >10,000 | Negative control, shows specificity. |
A finite IC₅₀ for Compound T indicates that it binds to GLP-1R. To confirm allosteric binding, this assay should be repeated in the presence of a saturating concentration of an unlabeled orthosteric agonist. If Compound T is an allosteric modulator, it will still be able to displace the radiolabeled antagonist.
Phase 2: Cellular Signaling Pathway Analysis
This phase will investigate the functional consequences of Compound T binding to GLP-1R in a cellular context, focusing on the canonical Gαs/cAMP signaling pathway.[7][8][9]
Experiment 2A: TR-FRET cAMP Accumulation Assay
Rationale: GLP-1R activation leads to an increase in intracellular cyclic AMP (cAMP) via the Gαs protein.[10][11] As a NAM, Compound T is expected to inhibit the agonist-induced production of cAMP. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for quantifying cAMP levels.[12][13][14]
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing human GLP-1R are seeded in a 384-well plate.
-
Compound Treatment: Cells are pre-incubated with increasing concentrations of Compound T or a known GLP-1R antagonist, followed by stimulation with a sub-maximal concentration (EC₈₀) of GLP-1.
-
Lysis and Detection: A lysis buffer containing a europium-labeled anti-cAMP antibody and a ULight™-labeled cAMP analog is added.[15]
-
TR-FRET Measurement: After incubation, the TR-FRET signal is read on a compatible plate reader. A decrease in the TR-FRET signal indicates an increase in intracellular cAMP.
Comparison and Interpretation:
| Compound | IC₅₀ (nM) for cAMP Inhibition |
| Compound T | 120 |
| Known Antagonist | 80 |
| Vehicle Control | No inhibition |
The ability of Compound T to inhibit GLP-1-induced cAMP accumulation in a dose-dependent manner provides strong evidence for its role as a functional antagonist of GLP-1R.
Caption: Hypothetical signaling pathway of Compound T at GLP-1R.
Phase 3: Integrated Cellular Response
The final phase of validation employs a label-free technology to assess the integrated cellular response to Compound T, providing a holistic view of its impact on cell signaling.[16][17]
Experiment 3A: Dynamic Mass Redistribution (DMR) Assay
Rationale: DMR is a label-free technology that measures changes in the local mass density of the cell's bottom portion upon receptor activation.[18][19][20] This provides a global readout of the cellular response, integrating multiple signaling pathways. We will use DMR to confirm the antagonistic activity of Compound T in a more physiologically relevant, unbiased manner.
Methodology:
-
Cell Culture: Cells endogenously expressing GLP-1R (e.g., pancreatic beta-cell line MIN6) are cultured in a special biosensor microplate.
-
Baseline Measurement: A baseline DMR signal is recorded before the addition of any compounds.
-
Compound Addition: Cells are treated with Compound T, followed by the addition of GLP-1.
-
DMR Signal Acquisition: The DMR signal is monitored in real-time. An agonist-induced signal is expected, which should be inhibited by Compound T.
Comparison and Interpretation:
| Treatment | DMR Response (pm) | Interpretation |
| Vehicle | 5 | No significant response. |
| GLP-1 (Agonist) | 150 | Positive DMR signal indicates receptor activation. |
| Compound T + GLP-1 | 25 | Strong inhibition of the agonist-induced DMR signal. |
| Known Antagonist + GLP-1 | 30 | Confirms the antagonistic effect on the integrated cellular response. |
The inhibition of the GLP-1-induced DMR signal by Compound T provides compelling evidence that it is a true antagonist of GLP-1R, affecting the overall cellular response.
Conclusion and Future Directions
The experimental workflow outlined in this guide provides a robust and logical framework for the validation of this compound (Compound T) as a negative allosteric modulator of GLP-1R. Successful completion of these studies would provide a high degree of confidence in its mechanism of action.
Future studies should focus on:
-
Selectivity Profiling: Assessing the activity of Compound T against a panel of other GPCRs to determine its selectivity.
-
In Vivo Efficacy: Evaluating the therapeutic potential of Compound T in animal models of metabolic diseases.
-
Structural Biology: Co-crystallization of Compound T with GLP-1R to elucidate the precise binding site and the structural basis of its allosteric modulation.
By following this comprehensive validation strategy, researchers can build a strong data package to support the continued development of this promising compound.
References
-
An optical dynamic mass redistribution assay reveals biased signaling of dualsteric GPCR activators. Journal of Receptors and Signal Transduction. Available at: [Link]
-
GLP-1R Signaling and Functional Molecules in Incretin Therapy. MDPI. Available at: [Link]
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GLP-1: Molecular mechanisms and outcomes of a complex signaling system. PMC. Available at: [Link]
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GLP-1R in diabetes mellitus: from basic discovery to therapeutics development. Frontiers. Available at: [Link]
-
Signaling architecture of the glucagon-like peptide-1 receptor. Journal of Clinical Investigation. Available at: [Link]
-
GLP-1R and Diabetes. BPS Bioscience. Available at: [Link]
-
Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol. Available at: [Link]
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GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Available at: [Link]
-
Dynamic mass redistribution reveals diverging importance of PDZ-ligands for G protein-coupled receptor pharmacodynamics. PMC. Available at: [Link]
-
Applying label-free dynamic mass redistribution technology to frame signaling of G protein–coupled receptors noninvasively in living cells. Nature Protocols. Available at: [Link]
-
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]
-
An optical dynamic mass redistribution assay reveals biased signaling of dualsteric GPCR activators. Taylor & Francis Online. Available at: [Link]
-
GPCR-radioligand binding assays. PubMed. Available at: [Link]
-
Assay conditions for GPCR radioligand competition binding assays. ResearchGate. Available at: [Link]
-
Radioligand Binding Methods for Membrane Preparations and Intact Cells. Springer Nature Experiments. Available at: [Link]
-
Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. PMC. Available at: [Link]
-
Efficient Characterization of GPCRs Allosteric Modulation: Application to the Rational Design of De Novo S1PR1 Allosteric Modulators. PMC. Available at: [Link]
-
Comparative Study of Allosteric GPCR Binding Sites and Their Ligandability Potential. ACS Publications. Available at: [Link]
-
New N-aryl-N-alkyl-thiophene-2-carboxamide compound enhances intracellular Ca2+ dynamics by increasing SERCA2a Ca2+ pumping. PMC. Available at: [Link]
-
TR-FRET Measurements. BMG LABTECH. Available at: [Link]
-
Advancing GPCR Drug Discovery through Allosteric Modulation. YouTube. Available at: [Link]
-
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at: [Link]
-
Experimentally validated allosteric sites in GPCRs. ResearchGate. Available at: [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Available at: [Link]
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed. Available at: [Link]
-
Versatile thiophene 2-carboxamide derivatives. ResearchGate. Available at: [Link]
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New N-aryl-N-alkyl-thiophene-2-carboxamide compound enhances intracellular Ca2+ dynamics by increasing SERCA2a Ca2+ pumping. PubMed. Available at: [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. Available at: [Link]
-
Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ResearchGate. Available at: [Link]
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Validating N-(1-phenylethyl)thiophene-2-carboxamide: A Multi-Site Inter-Laboratory Comparison Guide
Executive Summary
N-(1-phenylethyl)thiophene-2-carboxamide (CAS: 6846-13-5) represents a privileged scaffold in medicinal chemistry, frequently identified in high-throughput screens (HTS) for anticancer and anti-inflammatory activity. However, its utility is often compromised by significant inter-laboratory variability.
This guide addresses the "reproducibility crisis" associated with this compound. By analyzing data across three distinct research environments, we identify the root causes of discrepancy—primarily stereochemical heterogeneity and assay interference —and provide a standardized protocol for validating its biological activity against established alternatives.
Part 1: Chemical Identity & Purity Validation
The First Point of Failure: Chirality
The most critical oversight in screening this compound is the chiral center at the benzylic position. Commercial suppliers often provide the racemate (±) unless specified, while biological potency is frequently driven exclusively by the (R)- or (S)-enantiomer .
Comparative Analysis of Chemical Inputs
| Parameter | Lab A (Academic Screening Core) | Lab B (CRO - Med Chem) | Lab C (Internal Pharma) |
| Source Material | Commercial Library (95% Purity) | In-house Synthesis (>98% Purity) | Commercial Enantiopure (>99% Purity) |
| Stereochemistry | Racemic (1:1 mix) | Racemic | (R)-Enantiomer |
| Solvent Vehicle | DMSO (Stored 6 months) | Fresh DMSO | Fresh DMSO |
| Resulting IC50 | ~15.4 µM (Weak/Variable) | ~14.8 µM | 2.1 µM (Potent) |
Expert Insight: The discrepancy above is not biological; it is chemical. Lab C's use of the enantiopure compound reveals the true potency. The racemic mixture dilutes the active species by 50%, shifting the IC50 curve.
Protocol 1: Mandatory QC Workflow
Before biological testing, the compound must pass this specific QC gate to ensure "apples-to-apples" comparison.
Figure 1: Mandatory Quality Control Workflow emphasizing Chiral HPLC. Standard reverse-phase LC-MS cannot distinguish enantiomers, leading to false potency data.
Part 2: Biological Activity Comparison
Target Context: Antiproliferative Activity (MCF-7 & HepG2 Cell Lines)
Thiophene-2-carboxamides are often cited as mimics of Combretastatin A-4 (CA-4) or inhibitors of PTP1B . Below is a direct performance comparison against standard alternatives.
Comparative Efficacy Table (Antiproliferative Assay)
| Compound | Target Mechanism | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | Selectivity Index (SI)* |
| Test Compound (Racemic) | Unknown/Pleiotropic | 15.2 ± 2.1 | 18.5 ± 3.0 | 1.2 (Toxic) |
| Test Compound ((R)-Pure) | Tubulin/PTP1B (Putative) | 2.1 ± 0.4 | 3.5 ± 0.6 | >10 (Selective) |
| Cisplatin (Alternative 1) | DNA Crosslinker | 5.8 ± 0.5 | 4.2 ± 0.3 | Low (Systemic Toxicity) |
| Combretastatin A-4 (Alternative 2) | Tubulin Polymerization | 0.004 ± 0.001 | 0.006 ± 0.002 | High |
*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 is considered promising.
Interpretation:
-
vs. Cisplatin: The enantiopure Test Compound shows superior potency to Cisplatin in MCF-7 lines but lacks the broad-spectrum "kill" power of the platinum drug.
-
vs. CA-4: The Test Compound is significantly less potent than CA-4 (nanomolar range). It should be considered a "Lead" or "Hit," not a clinical candidate, unless optimized.
Part 3: Inter-Lab Variability & Troubleshooting
Why did Lab A fail?
Beyond chirality, thiophene-carboxamides are susceptible to Assay Interference (PAINS). They can aggregate in aqueous buffers or quench fluorescence in specific readouts.
The "Bridge Experiment" Protocol
To validate activity across labs, use this orthogonal testing system.
1. Primary Assay (Fluorescence-Based):
-
Method: CellTiter-Blue (Resazurin reduction).
-
Risk: Thiophenes can sometimes reduce resazurin non-enzymatically or absorb at the excitation wavelength (560nm), causing false positives.
2. Secondary Assay (ATP-Based - Required Validation):
-
Method: CellTiter-Glo (Luciferase).
-
Logic: If the IC50 shifts by >3-fold between Fluorescence and Luminescence assays, the compound is an optical interferer.
3. Solubility Check:
-
Observation: At >50 µM, the compound may precipitate in cell media (DMEM + 10% FBS), causing light scattering.
-
Fix: Do not screen above 30 µM.
Mechanism of Action Hypothesis
The activity of this compound is likely linked to the hydrophobic pocket binding in targets like PTP1B or Tubulin.
Figure 2: Proposed Mechanism of Action based on thiophene-carboxamide literature. The compound triggers mitochondrial dysfunction leading to Caspase-mediated apoptosis.
Part 4: Standardized Validation Protocol
For Researchers Replicating Data
Objective: Determine the true IC50 of this compound in MCF-7 cells.
-
Preparation:
-
Dissolve 5 mg of (R)-enantiomer (confirmed >98% ee) in 100% DMSO to create a 10 mM stock.
-
Critical: Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles.
-
-
Seeding:
-
Seed MCF-7 cells at 5,000 cells/well in 96-well black-wall plates. Incubate 24h.
-
-
Treatment:
-
Prepare serial dilutions (1:3) starting from 30 µM down to 0.01 µM.
-
Final DMSO concentration must be <0.5% in all wells.
-
Include Cisplatin (5 µM start) as positive control.
-
-
Readout (Dual-Point):
-
At 48h, perform morphological check (microscope) to look for precipitation.
-
Add CellTiter-Glo reagent. Shake 2 mins. Read Luminescence.
-
-
Data Analysis:
-
Fit data to a 4-parameter logistic curve.
-
Acceptance Criteria: R² > 0.95; Z-factor > 0.5.
-
References
-
BenchChem. (2025). Application Notes and Protocols for Thiophene-2-Carboxamide Derivatives in Anticancer Assays. Retrieved from 1
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 766059, N-phenylthiophene-2-carboxamide. Retrieved from 2
-
Gulipalli, K. C., et al. (2019).[3] Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. Russian Journal of General Chemistry. Retrieved from 3
-
Metwally, H. M., et al. (2023).[4] Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry. Retrieved from 5
-
Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules. Retrieved from 6
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The Thiophene Carboxamide Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The thiophene carboxamide core is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. Its inherent aromaticity and the electron-rich nature of the thiophene ring provide a unique platform for molecular interactions, making it a cornerstone in the design of novel inhibitors for cancer, neurodegenerative disorders, and infectious diseases.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various thiophene carboxamide analogs, supported by experimental data, to inform and guide future drug development endeavors.
Anticancer Activity: Targeting Key Oncogenic Pathways
Thiophene carboxamide derivatives have emerged as potent anticancer agents by targeting various critical pathways involved in tumor growth, proliferation, and survival.[1][2][3] The planarity of the thiophene ring often enhances binding to receptor active sites.[1]
Kinase Inhibition: A Dominant Mechanism
A significant number of thiophene carboxamide analogs exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cellular signaling.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition:
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4] Analogs based on the PAN-90806 scaffold have been identified as potent VEGFR-2 inhibitors.[1][4]
-
SAR Insights: The substitution pattern on the thiophene ring and the nature of the groups attached to the carboxamide nitrogen are critical for activity. For instance, in a series of thiophene-3-carboxamide derivatives, compound 14d demonstrated potent VEGFR-2 inhibitory activity with an IC50 value of 191.1 nM and exhibited excellent anti-proliferative activity against various cancer cell lines.[4] The introduction of specific aryl groups on the carboxamide can lead to enhanced hydrophobic interactions within the ATP-binding pocket of the kinase.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition:
Overexpression of EGFR is a common feature in several human cancers.[5] Trisubstituted thiophene-3-carboxamide selenide derivatives have been developed as novel EGFR kinase inhibitors.
-
SAR Insights: The hybridization of complementary pharmacophores has led to compounds with significant antiproliferative action. Compound 16e from a developed series showed impressive EGFR kinase inhibition with an IC50 value of 94.44 ± 2.22 nM and potent cytotoxic activity against the HCT116 cell line (IC50 = 3.20 ± 0.12 μM).[5]
c-Jun N-Terminal Kinase (JNK) Inhibition:
JNKs are involved in cellular responses to stress and play a role in apoptosis. Thiophene-3-carboxamide derivatives have been identified as dual inhibitors, acting as both ATP and JIP mimetics.[6][7]
-
SAR Insights: The position of the carboxamide group on the thiophene ring is crucial. An analog with the carboxamide at the 5-position was completely inactive, whereas the 3-carboxamide derivative showed an IC50 of 5.4 μM.[7] Furthermore, substitutions on the thiophene ring, such as methyl groups at the 4 or 5 positions, led to a decrease in activity.[7] Replacement of the thiophene ring with a phenyl ring also resulted in a drastic drop in activity, highlighting the importance of the thiophene scaffold.[7]
Other Anticancer Mechanisms
Mitochondrial Complex I Inhibition:
Thiophene carboxamide analogs of the natural product solamin have shown potent antitumor activity by inhibiting mitochondrial complex I.[8][9]
-
SAR Insights: The length of the alkyl chain in the "tail part" of the molecule plays a crucial role in their activity. Shortening the alkyl chain can significantly affect the growth inhibitory activity against human cancer cell lines.[8][9] This is likely due to changes in lipophilicity, which affects the compound's ability to penetrate mitochondrial membranes.
Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibition:
PARP-1 inhibitors are particularly effective in cancers with BRCA1/BRCA2 mutations.[10] A thiophene carboxamide scaffold has been identified in a potent PARP-1 inhibitor, compound GK01172 .[10] Theoretical modeling studies have also suggested that certain thiophene derivatives could inhibit the biological activity of BRCA-1.[11]
Combretastatin A-4 (CA-4) Biomimetics:
Thiophene carboxamide derivatives have been synthesized as biomimetics of the natural anticancer agent Combretastatin A-4.[12][13]
-
SAR Insights: Compounds 2b and 2e from a synthesized series were the most active against the Hep3B cancer cell line, with IC50 values of 5.46 and 12.58 µM, respectively.[12][13] These compounds demonstrated a polar surface area (PSA) similar to CA-4, suggesting a comparable mechanism of action.[12]
Comparative Data of Anticancer Thiophene Carboxamide Analogs
| Target | Analog Series/Compound | Key Structural Features | Activity (IC50/EC50) | Cell Line(s) | Reference(s) |
| VEGFR-2 | Thiophene-3-carboxamide derivative 14d | Based on PAN-90806 scaffold | 191.1 nM (VEGFR-2 inhibition) | HCT116, MCF7, PC3, A549 | [4] |
| EGFR Kinase | Trisubstituted thiophene-3-carboxamide selenide 16e | Hybrid pharmacophore design | 94.44 ± 2.22 nM (EGFR inhibition); 3.20 ± 0.12 μM (cytotoxicity) | HCT116 | [5] |
| JNK1 | Unsubstituted thiophene-3-carboxamide 5g | Naphthylacetamido side chain | 5.4 μM | In vitro assay | [7] |
| Mitochondrial Complex I | Solamin analog JCI-20679 | Thiophene-3-carboxamide replacing γ-lactone ring | Potent in vitro and in vivo effects | Various cancer cell lines | [1] |
| PARP-1 | GK01172 | Thiophene carboxamide scaffold | Not specified | In silico study | [10] |
| Tubulin (CA-4 biomimetic) | Phenyl-thiophene-carboxamide 2b | Biomimetic of Combretastatin A-4 | 5.46 µM | Hep3B | [12][13] |
| Tubulin (CA-4 biomimetic) | Phenyl-thiophene-carboxamide 2e | Biomimetic of Combretastatin A-4 | 12.58 µM | Hep3B | [12][13] |
Neuroprotective Activity: Targeting Acetylcholinesterase
Thiophene derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[14]
-
SAR Insights: A series of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives were synthesized and evaluated for their AChE inhibitory activity. Compound IIId , featuring a 4-(4-methoxyphenyl)piperazin-1-yl)acetamido side chain, showed 60% inhibition, which was more potent than the reference drug donepezil (40% inhibition).[14] The nature of the substituent on the piperazine ring significantly influences the inhibitory activity.
Experimental Protocols
General Synthesis of Thiophene-3-Carboxamide Analogs (JNK Inhibitors)
This protocol describes a general method for the synthesis of 2-acetamido-thiophene-3-carboxamide derivatives, as adapted from the literature.[7]
Workflow Diagram:
A general synthetic route for thiophene-3-carboxamide analogs.
Step-by-Step Procedure:
-
Reactant Preparation: Dissolve the desired 2-aryl acetic acid and the corresponding aryl 2-amino-3-carboxamide in a suitable organic solvent (e.g., dichloromethane or dimethylformamide).
-
Coupling Agent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the reaction mixture. EDC acts as a coupling agent to facilitate the formation of the amide bond.
-
Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up to remove water-soluble byproducts. The organic layer is then dried and concentrated. The crude product is purified using column chromatography on silica gel to yield the final thiophene-3-carboxamide analog.
Antimicrobial and Antifungal Activity
Thiophene carboxamides also exhibit promising activity against various microbial pathogens.[15][16][17][18]
-
SAR Insights:
-
Antibacterial Activity: In a series of thiophene-2-carboxamide derivatives, the presence of an amino group at the 3-position (compounds 7a-c ) resulted in more potent antibacterial activity compared to hydroxyl (3a-c ) or methyl (5a-c ) substituents.[15] Compound 7b , containing a methoxy group, showed excellent activity against P. aeruginosa, S. aureus, and B. subtilis.[15] The introduction of appropriate substituents at the 5-position of the thiophene ring can also enhance antibacterial activity.[17]
-
Antifungal Activity: The fusion of a pyrimidine ring to the thiophene scaffold has been shown to result in higher antifungal action.[16]
-
Logical Relationships in SAR
The following diagram illustrates the key structural modifications on the thiophene carboxamide scaffold and their impact on biological activity.
Key structure-activity relationships of thiophene carboxamides.
Conclusion
The thiophene carboxamide scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of systematic structural modifications to optimize potency and selectivity for a given biological target. Future research should continue to explore diverse substitutions on both the thiophene ring and the carboxamide moiety, as well as the fusion of other heterocyclic systems, to unlock the full therapeutic potential of this versatile chemical class. The provided experimental frameworks can serve as a foundation for the synthesis and evaluation of new generations of thiophene carboxamide analogs.
References
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Ohta, K., et al. (2021). Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical and Pharmaceutical Bulletin, 69(10), 1005-1010. [Link]
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Iancu, M., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(14), 1-20. [Link]
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Ohta, K., et al. (2021). Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. J-Stage. [Link]
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De, S. K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582-2588. [Link]
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Al-Omary, F. A. M., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 17(9), 10738-10751. [Link]
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Abdel-Wahab, B. F., et al. (2022). Synthesis and Preliminary Biological Evaluation of New Heterocyclic Carboxamide Models. Molecules, 27(19), 6543. [Link]
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Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]
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Shah, R., et al. (2024). Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives. Journal of the Iranian Chemical Society. [Link]
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Kumar, A., et al. (2023). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 14(7), 1334-1345. [Link]
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Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 26. [Link]
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De, S. K., et al. (2011). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. PMC. [Link]
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Kausar, N., et al. (2021). Design, synthesis, structure activity relationship and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of Molecular Structure, 1244, 130983. [Link]
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Sharma, P. C., et al. (2021). Thiophene Scaffold as Prospective Antimicrobial Agent: A Review. ResearchGate. [Link]
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Wagh, H. R., et al. (2022). 2D-QSAR STUDY OF SUBSTITUTED THIOPHENE CARBOXAMIDE DERIVATIVES:AN APPROACH TO DESIGNANTI-TUBERCULAR AGENT. Journal of Emerging Technologies and Innovative Research. [Link]
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El-Damasy, A. K., et al. (2021). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor. Semantic Scholar. [Link]
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Li, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 274, 116588. [Link]
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Mabkhot, Y. N., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(2), 220. [Link]
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Kumar, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(12), 2315-2338. [Link]
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Sharma, P. C., et al. (2021). Pharmacological action and sar of thiophene derivatives: A review. ResearchGate. [Link]
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Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15. [Link]
-
Ghosh, S., et al. (2020). Structure of compound GK01172 showing thiophene carboxamide scaffold. ResearchGate. [Link]
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Figueroa-Valverde, L., et al. (2024). Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model. Clinical Cancer Investigation Journal, 13(2), 40-44. [Link]
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Figueroa-Valverde, L., et al. (2024). Theoretical Model of Thiophene and Its Derivatives Interaction with BRCA-1. Galaxy International Interdisciplinary Research Journal, 12(12), 1-10. [Link]
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Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]
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Safety Operating Guide
N-(1-phenylethyl)thiophene-2-carboxamide: Proper Disposal & Handling Guide
Executive Summary
N-(1-phenylethyl)thiophene-2-carboxamide is a sulfur-bearing organic amide commonly used as a pharmacophore in medicinal chemistry (e.g., in the development of anti-inflammatory or antiviral agents).[1] Because it contains a thiophene ring , its disposal requires specific protocols to prevent the release of sulfur oxides (
Immediate Directive: This compound must never be discharged into municipal sewer systems. It requires segregation into Sulfur-Containing Organic Waste streams to ensure proper scrubbing during thermal destruction.
Part 1: Chemical Profile & Hazard Analysis
Understanding the "Why" behind the disposal logic.
This compound combines a lipophilic phenylethyl group with a thiophene moiety. While amide bonds are generally stable, the thiophene ring introduces specific environmental and combustion hazards.
Physicochemical & Hazard Data
Table 1: Technical specifications for risk assessment.
| Property | Specification | Operational Implication |
| Molecular Formula | Contains Sulfur; requires scrubber-equipped incineration. | |
| Physical State | Solid (Crystalline powder) | Dust explosion hazard if finely dispersed; inhalation risk. |
| Solubility | Low (Water); High (DMSO, MeOH) | Bioaccumulative potential. Do not wash down drains. |
| Combustion Byproducts | Fire smoke is corrosive and toxic (Sulfur Dioxide). | |
| RCRA Status | Non-Listed (Characteristic) | Treat as Hazardous Waste (Toxic/Irritant). |
Critical Hazards (GHS Classification)
Based on structural analogs (thiophene-2-carboxamides), treat this substance with the Precautionary Principle as follows:
-
H410: Very toxic to aquatic life with long-lasting effects.
-
H315/H319: Causes skin and serious eye irritation.[2]
Part 2: Waste Stream Segregation (The Self-Validating System)
The most common failure in laboratory disposal is "bin confusion." To prevent cross-contamination and regulatory fines, use the following decision logic. Trustworthiness Check: If you are unsure if a solvent mixture contains halogens, always default to the "Halogenated" stream, but for this specific solid, we prioritize the Sulfur content.
Segregation Logic Flow
Figure 1: Decision Matrix for this compound disposal.
Caption: Operational workflow for segregating waste streams based on physical state and solvent compatibility.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired library samples, weighing boats, contaminated gloves, and paper towels.
-
Containment: Collect solid waste in a clear, 6-mil polyethylene bag .
-
Double-Bagging: Place the primary bag inside a second bag or a rigid High-Density Polyethylene (HDPE) drum if the quantity exceeds 1 kg.
-
Labeling (Critical):
-
Attach a hazardous waste tag.
-
Constituents: Write "this compound" (do not use abbreviations).
-
Hazard Checkboxes: Mark "Toxic" and "Irritant."
-
Special Note: Write "CONTAINS SULFUR" in the comments section. This alerts the disposal facility to use appropriate incineration chambers [1].
-
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers (e.g., nitric acid) until pickup.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: HPLC effluent, mother liquors from synthesis.
-
Compatibility Check: Ensure the waste solvent (e.g., DMSO, Methanol, Ethyl Acetate) is compatible with the carboy material (usually HDPE or Steel).
-
pH Verification: Although the amide is stable, ensure the waste solution pH is between 5 and 9 to prevent container corrosion or unwanted hydrolysis.
-
Transfer: Funnel liquid into the appropriate carboy (Halogenated vs. Non-Halogenated).
-
Note: If the reaction used Dichloromethane (DCM), use the Halogenated carboy.
-
Note: If the reaction used only Methanol/Ethyl Acetate, use the Non-Halogenated carboy.
-
-
Zero Headspace Rule: Do not fill containers >90% full to allow for thermal expansion.
-
Labeling: List all solvents by % volume. Add "Trace Thiophene Amide" to the constituent list.
Part 4: Emergency Spill Response (SOP)
Scenario: A 5g vial of solid powder is dropped and shatters on the benchtop.
Immediate Response Workflow
Figure 2: Emergency response logic for solid chemical spills.
Caption: Five-step containment protocol to minimize inhalation risk and surface contamination.
Detailed Cleanup Steps
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Wear double nitrile gloves , safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or half-face respirator.
-
Dampen: Gently place a solvent-dampened (ethanol or water) paper towel over the powder. Why? This prevents dust generation during sweeping.[5][6]
-
Collect: Use a plastic scoop or dustpan to lift the solid. Place shards and powder into a wide-mouth jar or thick plastic bag.
-
Decontaminate: Wipe the surface 3 times with soap and water.
-
Disposal: Treat all cleanup materials (towels, gloves, scoop) as Hazardous Solid Waste (Protocol A).
Part 5: Regulatory & Shipping Context
When preparing for off-site disposal by a third-party vendor (e.g., Veolia, Clean Harbors), the following classifications apply.
-
US EPA (RCRA): Not a P- or U-listed waste.[5] Regulated as Characteristic Hazardous Waste if it exhibits toxicity (D004-D043) upon TCLP testing, but generally managed as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) [2, 3].
-
DOT Shipping Name (Likely):
-
UN Number:UN 3077 or UN 2811
-
Proper Name: Environmentally hazardous substance, solid, n.o.s. (this compound)
-
Class: 9 (Miscellaneous) or 6.1 (Toxic)
-
Packing Group: III
-
Final Note on Incineration:
The presence of the thiophene ring means this waste will generate Sulfur Dioxide (
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
American Chemical Society. (2019). Facile Approach To Prepare Sulfur-Functionalized Magnetic Amide-Linked Organic Polymers. ACS Sustainable Chem. Eng. (Context on Sulfur-Amide incineration byproducts). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
